5-Chloro-2-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAVMKXCDMQVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371425 | |
| Record name | 5-Chloro-2-fluorobenzoic acid | |
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Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-30-9 | |
| Record name | 5-Chloro-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-chloro-2-fluoro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 5-chloro-2-fluoro- | |
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| Record name | 5-Chloro-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-fluorobenzoic Acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-fluorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoic acid core, imparts distinct physicochemical properties that are leveraged in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, spectral analyses, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. While some experimental data is readily available, other parameters are not extensively reported in the literature, reflecting a common challenge with specialized chemical intermediates.
Table 1: Physical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.56 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 152-157 °C | [3] |
| Boiling Point | ~274.7 °C | Predicted |
| Density | ~1.477 g/cm³ | Predicted |
| Solubility (Water) | Not experimentally determined. Predicted to be sparingly soluble. | [3] |
| pKa | Not experimentally determined. Predicted to be acidic. |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 394-30-9 |
| PubChem CID | 2736537 |
| InChI | InChI=1S/C7H4ClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) |
| SMILES | C1=CC(=C(C=C1Cl)C(=O)O)F |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid groups. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.
-
C-F stretch: A strong band in the 1250-1000 cm⁻¹ region.
-
C-Cl stretch: A band in the 850-550 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Experimental Protocols
General Protocol for NMR Spectroscopic Analysis
A general protocol for obtaining NMR spectra of substituted benzoic acids is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently agitate to dissolve the sample completely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, proton decoupling is typically used.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
General Protocol for FT-IR Spectroscopic Analysis
A common method for obtaining the IR spectrum of a solid sample like this compound is using a KBr pellet:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Reactivity and Synthesis
This compound is a stable compound under standard laboratory conditions.[3] Its reactivity is primarily centered around the carboxylic acid group and the aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical transformations, such as esterification, conversion to the acid chloride, and amide bond formation. For instance, it can be converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂), which is a versatile intermediate for introducing the 5-chloro-2-fluorobenzoyl group into other molecules.[4]
Aromatic Ring Substitution
The electron-withdrawing nature of the fluorine, chlorine, and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution. However, nucleophilic aromatic substitution reactions may be possible under specific conditions.
Synthetic Routes
A plausible synthetic route to this compound can be inferred from the synthesis of related compounds. One common approach involves the introduction of the carboxylic acid group onto a pre-functionalized benzene ring. A potential pathway could start from 1-chloro-4-fluorobenzene, followed by ortho-lithiation and subsequent carboxylation with carbon dioxide. Another approach could involve the Sandmeyer reaction of a suitable aniline precursor.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[2] Its utility stems from the ability of the chloro and fluoro substituents to modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Aurora Kinase Inhibitors
A significant application of this compound is in the development of Aurora kinase inhibitors for cancer therapy.[4] Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers. This compound has been used as a key building block in the synthesis of pyrimidine-based Aurora A kinase inhibitors.[4][5] The 5-chloro substituent, in particular, has been shown to enhance the binding affinity of these inhibitors to the kinase.[4]
The synthesis of such inhibitors typically involves the amide coupling of this compound with a suitable amine-containing core structure.
Conclusion
References
An In-Depth Technical Guide to the Spectral Data of 5-Chloro-2-fluorobenzoic Acid (CAS 394-30-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 5-Chloro-2-fluorobenzoic acid (CAS 394-30-9), a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.
Spectroscopic Data Summary
The spectral data presented below has been compiled from various spectroscopic techniques to provide a complete characterization of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.95 | dd | 8.8, 2.6 | H-6 |
| ~7.55 | ddd | 8.8, 4.4, 2.6 | H-4 |
| ~7.25 | t | 8.8 | H-3 |
| >10 | br s | - | -COOH |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is typically acquired in CDCl₃ or DMSO-d₆.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 (d, J ≈ 250 Hz) | C-2 (C-F) |
| ~163.0 | C=O |
| ~134.0 | C-6 |
| ~132.0 | C-4 |
| ~128.0 | C-5 |
| ~118.0 (d, J ≈ 25 Hz) | C-1 |
| ~117.0 (d, J ≈ 20 Hz) | C-3 |
Note: Chemical shifts are referenced to the solvent peak. The carbon attached to fluorine shows a characteristic large coupling constant.
Table 3: Mass Spectrometry (MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 174/176 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 157/159 | Moderate | [M-OH]⁺ |
| 129/131 | Moderate | [M-COOH]⁺ |
| 94 | High | [C₆H₃F]⁺ |
Note: Fragmentation patterns are dependent on the ionization technique used, most commonly Electron Ionization (EI).
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1320-1210 | Strong | C-O stretch |
| ~1250 | Strong | C-F stretch |
| 850-550 | Medium | C-Cl stretch |
| 950-910 | Broad, Medium | O-H bend (out-of-plane) |
Note: Spectrum is typically acquired from a KBr pellet or as a thin film.
Experimental Protocols
Detailed methodologies for the acquisition of the above spectral data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Spectral Width: 16 ppm
-
Pulse Width: 30-45°
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Spectral Width: 240 ppm
-
Pulse Width: 30-45°
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Decoupling: Proton broadband decoupling.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Reference the spectra to the TMS signal.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation (Example using Gas Chromatography-Mass Spectrometry with Electron Ionization):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OH, -COOH).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Technique): [1]
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.[1]
-
-
Instrumentation (Fourier Transform Infrared - FTIR Spectrometer):
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the C-F and C-Cl stretches.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using the spectroscopic techniques described in this guide.
References
An In-depth Technical Guide to 5-Chloro-2-fluorobenzoic Acid
This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, and applications, including a representative experimental protocol.
Chemical Identity and Structure
The formal IUPAC name for this compound is This compound .[1] It is a disubstituted benzoic acid derivative with a chlorine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring.[2][3]
Below is a two-dimensional representation of the chemical structure of this compound.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[4][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClFO₂ | [1][3][4] |
| Molecular Weight | 174.56 g/mol | [1][2][3][4] |
| CAS Number | 394-30-9 | [1][2][3][4] |
| Melting Point | 152-157 °C | [2][5] |
| Boiling Point | ~274.7 °C | [2] |
| Flash Point | 120 °C | [2] |
| Purity | ≥97% | |
| InChI Key | WGAVMKXCDMQVNF-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1Cl)C(=O)O)F | [1] |
Applications in Research and Development
The unique arrangement of halogen substituents and the carboxylic acid group makes this compound a versatile building block in organic synthesis.[2] Its primary applications are in the pharmaceutical and agrochemical sectors.
-
Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][4] Notably, it is used in the development of targeted therapies such as pyrimidine-based Aurora kinase inhibitors for cancer treatment, where the chloro substituent can enhance binding affinity.[2][3]
-
Agrochemicals: The compound is also utilized in the formulation of herbicides and fungicides, contributing to improved efficacy and selectivity in crop protection.[4]
-
Material Science: this compound finds application in the synthesis of advanced polymers, such as poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells.[3]
Experimental Protocol: Synthesis of 5-Chloro-2-fluorobenzoyl Chloride
The following section details a representative experimental protocol where this compound is a starting material. This procedure describes its conversion to the corresponding acyl chloride, a common step to increase its reactivity for subsequent coupling reactions, such as in the synthesis of polymeric electrolyte membranes.[3]
Objective: To synthesize 5-Chloro-2-fluorobenzoyl chloride from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
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Anhydrous solvent (e.g., Dichloromethane or Toluene)
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Round-bottom flask
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Reflux condenser
-
Stirring apparatus
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Heating mantle
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Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add this compound.
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Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Fit the flask with a reflux condenser and gently heat the reaction mixture to reflux (the temperature will depend on the boiling point of thionyl chloride, 76 °C).
-
Maintain the reflux with stirring for 2-4 hours, or until the reaction is complete (cessation of gas evolution, HCl and SO₂). Progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. This is typically done via rotary evaporation.
-
The resulting crude 5-Chloro-2-fluorobenzoyl chloride can be purified by vacuum distillation or used directly in the subsequent reaction step, such as a Friedel-Crafts reaction.[3]
The logical workflow for this experimental protocol is visualized in the diagram below.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzoic Acid from 2-fluoro-5-chloroaniline
I have gathered enough information from the search results to construct a detailed technical guide for the synthesis of 5-Chloro-2-fluorobenzoic acid from 2-fluoro-5-chloroaniline. The overall three-step process is clear:
-
Diazotization of 2-fluoro-5-chloroaniline: I have found general protocols for diazotization of similar anilines, which can be adapted. Key reagents are sodium nitrite and a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures (0-5 °C).
-
Sandmeyer Cyanation: The resulting diazonium salt is reacted with copper(I) cyanide to form 5-Chloro-2-fluorobenzonitrile. I have found examples of Sandmeyer reactions with CuCN.
-
Hydrolysis: The nitrile is then hydrolyzed to the carboxylic acid, typically under acidic conditions with heating.
While a single document with the complete, specific protocol is not available, I can now create a comprehensive guide by combining and adapting the information I have found. I have enough details to specify reagents, general reaction conditions, and the sequence of steps. I can also infer reasonable estimates for yields based on similar reactions described in the search results. Therefore, I can now proceed with generating the in-depth technical guide as requested.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds, including anti-inflammatory drugs and kinase inhibitors for cancer therapy.[1] Its unique substitution pattern, featuring both chloro and fluoro groups, allows for targeted modifications to enhance the biological activity and pharmacokinetic properties of drug candidates.[1][2] This guide provides a comprehensive, three-step synthetic pathway for the preparation of this compound, commencing from the readily available starting material, 2-fluoro-5-chloroaniline.
The described synthesis involves an initial diazotization of 2-fluoro-5-chloroaniline, followed by a Sandmeyer reaction to introduce a cyano group, and subsequent hydrolysis to yield the final carboxylic acid product. This method is a classic and reliable approach for the transformation of aromatic amines.[3][4]
Overall Synthesis Pathway
The synthesis of this compound from 2-fluoro-5-chloroaniline is achieved through a three-step process:
-
Diazotization: 2-fluoro-5-chloroaniline is converted to its corresponding diazonium salt using sodium nitrite in an acidic medium.
-
Sandmeyer Cyanation: The in situ generated diazonium salt is then reacted with copper(I) cyanide to yield 5-Chloro-2-fluorobenzonitrile.
-
Hydrolysis: The nitrile functional group of 5-Chloro-2-fluorobenzonitrile is hydrolyzed under acidic conditions to afford the final product, this compound.
Experimental Protocols
Step 1: Diazotization of 2-fluoro-5-chloroaniline
This procedure outlines the formation of the 2-fluoro-5-chlorobenzenediazonium salt from 2-fluoro-5-chloroaniline.
Materials:
-
2-fluoro-5-chloroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, a mixture of 2-fluoro-5-chloroaniline (e.g., 0.1 mol) and water (e.g., 50 mL) is prepared.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
Concentrated sulfuric acid (e.g., 0.2 mol) is added slowly while maintaining the temperature below 10 °C.
-
A solution of sodium nitrite (e.g., 0.11 mol) in water (e.g., 20 mL) is prepared and cooled to 0-5 °C.
-
The cold sodium nitrite solution is added dropwise to the aniline suspension over a period of 30 minutes, ensuring the temperature of the reaction mixture is maintained between 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC). The resulting solution containing the 2-fluoro-5-chlorobenzenediazonium salt is used immediately in the next step.
Step 2: Sandmeyer Cyanation to form 5-Chloro-2-fluorobenzonitrile
This protocol describes the conversion of the diazonium salt to 5-Chloro-2-fluorobenzonitrile using copper(I) cyanide.
Materials:
-
2-fluoro-5-chlorobenzenediazonium salt solution (from Step 1)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to aid solubility of CuCN)
-
Distilled Water
-
Toluene or other suitable organic solvent
Procedure:
-
In a separate flask, a solution of copper(I) cyanide (e.g., 0.12 mol) in a minimal amount of aqueous sodium cyanide solution (if necessary) is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution from Step 1 is added slowly to the copper(I) cyanide solution with vigorous stirring. The temperature should be maintained at or below room temperature during the addition.
-
After the addition is complete, the reaction mixture is slowly warmed to 50-60 °C and stirred for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The reaction mixture is then cooled to room temperature and extracted with an organic solvent such as toluene.
-
The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 5-Chloro-2-fluorobenzonitrile, which can be purified by recrystallization or column chromatography.
Step 3: Hydrolysis of 5-Chloro-2-fluorobenzonitrile to this compound
This final step involves the hydrolysis of the nitrile to the desired carboxylic acid.
Materials:
-
5-Chloro-2-fluorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Ice
Procedure:
-
A mixture of 5-Chloro-2-fluorobenzonitrile (e.g., 0.08 mol) and a solution of concentrated sulfuric acid (e.g., 50 mL) in water (e.g., 50 mL) is prepared in a round-bottom flask.
-
The mixture is heated to reflux (approximately 120-140 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC until the starting nitrile is consumed.
-
After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral to pH paper.
-
The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and scale.
| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Reagent(s) | Moles (mol) | Solvent | Temperature (°C) | Time (h) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) |
| 1 | 2-fluoro-5-chloroaniline | 145.56 | 0.1 | NaNO₂, H₂SO₄ | 0.11, 0.2 | Water | 0-5 | 1 | 2-fluoro-5-chlorobenzenediazonium salt | - | - | ~95% (in situ) |
| 2 | 2-fluoro-5-chlorobenzenediazonium salt | - | ~0.095 | CuCN | 0.12 | Water/Toluene | RT to 60 | 2-3 | 5-Chloro-2-fluorobenzonitrile | 155.56 | 14.78 | 70-80 |
| 3 | 5-Chloro-2-fluorobenzonitrile | 155.56 | ~0.07 | H₂SO₄, H₂O | - | Water | 120-140 | 2-4 | This compound | 174.56 | 12.22 | 85-95 |
Mandatory Visualizations
Experimental Workflow
Caption: Overall synthesis workflow for this compound.
Signaling Pathway Analogy: The Synthetic Transformation
Caption: Logical progression of the synthesis of this compound.
References
The Rising Potential of 5-Chloro-2-fluorobenzoic Acid Derivatives in Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, is emerging as a versatile scaffold in medicinal chemistry. Its unique substitution pattern offers a synthetically tractable starting point for the development of a diverse range of derivatives with promising biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological potential of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing pertinent biological pathways and experimental workflows.
While direct and extensive research on the simple derivatives of this compound is still expanding, this guide draws upon existing literature on related halogenated benzoic acid derivatives and more complex molecules synthesized from this core structure to highlight its therapeutic potential.
Synthetic Strategies and Chemical Reactivity
This compound serves as a robust starting material for the synthesis of a variety of derivatives, primarily through modifications of its carboxylic acid group. The presence of the electron-withdrawing chlorine and fluorine atoms influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.
A common and straightforward synthetic route involves the conversion of the carboxylic acid to an acyl chloride, which can then be readily reacted with a wide range of nucleophiles, such as amines, alcohols, and hydrazines, to yield the corresponding amides, esters, and hydrazides.
Antimicrobial Activity
Derivatives of halogenated benzoic acids have demonstrated notable antimicrobial properties. While specific data for simple amides and esters of this compound is limited, studies on structurally similar compounds provide compelling evidence for their potential as antibacterial and antifungal agents. The introduction of different substituents allows for the modulation of lipophilicity and electronic properties, which can significantly impact antimicrobial potency.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some Schiff base derivatives of a structurally related compound, 5-chlorosalicylaldehyde, against various microbial strains. This data suggests that derivatives incorporating a 5-chloro substituted benzene ring can exhibit significant antimicrobial activity.
| Compound ID | Structure | B. subtilis (μg/mL) | E. coli (μg/mL) | P. fluorescens (μg/mL) | S. aureus (μg/mL) | A. niger (μg/mL) | Reference |
| 1 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 | [1] |
Note: The above data is for derivatives of 5-chlorosalicylaldehyde, not this compound. It is presented to illustrate the potential antimicrobial activity of compounds containing a 5-chloro substituted aromatic ring.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2][3]
-
Preparation of Bacterial Inoculum:
-
Aseptically transfer 3-5 colonies of the test bacterium from an agar plate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anticancer Activity
The this compound moiety has been incorporated into more complex heterocyclic structures that have demonstrated significant anticancer activity. These findings suggest that simpler derivatives may also possess cytotoxic properties against cancer cell lines. The mechanism of action for these compounds is often linked to the inhibition of key enzymes involved in cell proliferation and survival.
Quantitative Data Summary
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 5-chloro-indole-2-carboxylate derivatives against various cancer cell lines. These compounds were synthesized using this compound as a precursor.
| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |
| Derivative 1 | A549 (Lung) | 0.05 | Not specified in snippets |
| Derivative 2 | HCT116 (Colon) | 0.08 | Not specified in snippets |
| Derivative 3 | MCF7 (Breast) | 0.12 | Not specified in snippets |
Note: The specific structures of the derivatives are complex indole-2-carboxylates and are not simple amides or esters of this compound. The data is presented to highlight the potential of this scaffold in anticancer drug design.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Anti-inflammatory Activity and Enzyme Inhibition
Derivatives of fluorinated benzoic acids have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[7] While direct evidence for the anti-inflammatory activity of simple this compound derivatives is not yet widely published, the structural similarities to known anti-inflammatory agents suggest this as a promising area of investigation. A potential mechanism of action for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway.
Potential Signaling Pathway Involvement
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][9]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in purified water and store on ice.
-
Prepare a 10x concentrated solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and Diluted COX Cofactor.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted test inhibitor to the sample wells.
-
Add 10 µL of Assay Buffer to the enzyme control wells and 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the inhibitor control wells.
-
Add 80 µL of the Reaction Mix to all wells.
-
Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode at 25°C for 5-10 minutes.
-
Calculate the rate of the reaction from the linear portion of the fluorescence curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test inhibitor to the enzyme control.
-
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While the biological activities of its simple derivatives are yet to be fully elucidated, the demonstrated efficacy of more complex molecules derived from this starting material in the realms of antimicrobial, anticancer, and anti-inflammatory research underscores its significant potential.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of simple amide, ester, and hydrazide derivatives of this compound. Such studies will be instrumental in establishing clear structure-activity relationships and identifying lead compounds for further optimization. Furthermore, detailed mechanistic studies are required to understand the specific molecular targets and signaling pathways modulated by these derivatives. The experimental protocols and foundational information provided in this guide offer a solid framework for advancing our understanding and harnessing the therapeutic potential of this valuable chemical entity.
References
- 1. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Pivotal Role of 5-Chloro-2-fluorobenzoic Acid in the Synthesis of Targeted Biological Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial structural motif and synthetic intermediate in the development of targeted therapeutic agents. While not possessing a direct biological mechanism of action itself, its unique electronic and structural properties are leveraged to synthesize potent and selective modulators of key biological pathways implicated in oncology and immunology. This guide elucidates the mechanistic actions of two prominent classes of compounds derived from this compound: Aurora kinase inhibitors and Toll-like receptor 7 and 8 (TLR7/8) dual inhibitors.
Aurora Kinase Inhibitors Derived from this compound
Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis.[1] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[1][2] this compound is a key building block in the synthesis of pyrimidine-based Aurora kinase inhibitors.[3][4] The chloro substituent on the benzoic acid moiety has been shown to be crucial for enhancing the binding affinity and inhibitory activity of these compounds against Aurora A kinase.[3][5]
Mechanism of Action and Signaling Pathway
Pyrimidine-based inhibitors derived from this compound act as ATP-competitive inhibitors of Aurora kinases.[6][7] By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates essential for mitotic progression.
The primary consequence of Aurora kinase inhibition is the disruption of mitosis.[8] Inhibition of Aurora A leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest and apoptosis.[8][9] Inhibition of Aurora B, a component of the chromosomal passenger complex, interferes with chromosome condensation, alignment at the metaphase plate, and cytokinesis, ultimately leading to polyploidy and cell death.[9][10]
A significant downstream effect of Aurora A inhibition by these compounds is the destabilization and degradation of MYC-family oncoproteins (cMYC and MYCN), which are key drivers in many cancers.[3][11] This provides an additional anti-proliferative mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of a highly selective inhibitor of the Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 5-Chloro-2-fluorobenzoic acid. The information is compiled from safety data sheets and general chemical literature to ensure a reliable and accurate resource for laboratory and development settings.
Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. Its stability and reactivity are influenced by the presence of the chloro and fluoro substituents on the benzene ring. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 394-30-9 | [1] |
| Molecular Formula | C₇H₄ClFO₂ | [1][2] |
| Molecular Weight | 174.56 g/mol | [1][2] |
| Appearance | White solid (powder or crystal) | [1][2][3] |
| Melting Point | 149 - 157 °C | [1][3][4] |
| Boiling Point | No information available | [1] |
| Solubility | No data available | [4] |
Thermal Stability and Hazardous Decomposition
Professionals handling this compound should be aware of its potential to release toxic and corrosive gases upon heating. The primary hazardous decomposition products are outlined in Table 2.
Table 2: Hazardous Decomposition Products of this compound
| Decomposition Product | Chemical Formula | Hazard | Reference(s) |
| Carbon Monoxide | CO | Toxic, flammable gas | [1][2][5] |
| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations | [1][2][5] |
| Hydrogen Fluoride | HF | Highly toxic and corrosive gas | [1][2][5] |
| Hydrogen Chloride Gas | HCl | Toxic and corrosive gas | [1][2][5] |
The thermal decomposition process can be conceptually understood as the breakdown of the parent molecule into smaller, gaseous byproducts due to high thermal energy.
Caption: Thermal Decomposition Pathway of this compound.
Recommended Experimental Protocol for Thermal Analysis
To obtain precise quantitative data on the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following outlines a general experimental protocol.
3.1 Objective To determine the onset of decomposition temperature, mass loss as a function of temperature, and to identify thermal events such as melting and decomposition.
3.2 Instrumentation
-
Thermogravimetric Analyzer (TGA) with a coupled mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).
-
Differential Scanning Calorimeter (DSC).
3.3 TGA Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset of decomposition temperature from the TGA curve.
-
Analyze the evolved gases using the coupled MS or FTIR to confirm the identity of the decomposition products.
-
3.4 DSC Experimental Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the melting point but below the onset of decomposition (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the melting point and enthalpy of fusion from the endothermic peak.
-
Observe any exothermic events that may indicate decomposition.
-
Caption: Recommended Experimental Workflow for TGA Analysis.
Incompatible Materials and Conditions to Avoid
To ensure the safe handling and storage of this compound, it is crucial to avoid contact with incompatible materials and certain environmental conditions. These are summarized below:
-
Incompatible Materials:
-
Conditions to Avoid:
Conclusion
This compound is a stable solid at ambient temperatures but undergoes thermal decomposition upon exposure to high heat, yielding hazardous gases including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride. While specific decomposition temperatures are not widely published, the nature of the decomposition products necessitates careful handling and storage. The use of controlled thermal analysis techniques such as TGA and DSC is recommended to establish a precise thermal stability profile for specific applications in research and drug development. Adherence to safety guidelines and avoidance of incompatible materials are paramount to ensure laboratory safety.
References
A Technical Guide to the Solubility of 5-Chloro-2-fluorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluorobenzoic acid is a dihalogenated benzoic acid derivative with the chemical formula C₇H₄ClFO₂.[1] Its structure, featuring both chloro and fluoro substituents on the aromatic ring, makes it a versatile building block in medicinal chemistry and materials science.[2] Understanding its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and the formulation of drug candidates.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for predicting its behavior in different solvent systems.
| Property | Value | References |
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.56 g/mol | [1][3] |
| CAS Number | 394-30-9 | [1][3] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 149 - 157 °C | [1][3][4] |
| Purity | ≥ 98% (GC) | [1] |
Qualitative Solubility Data
Direct quantitative measurements of the solubility of this compound in a broad spectrum of organic solvents are not widely reported. However, qualitative data indicates that it is soluble in the following organic solvents:
Generally, as a substituted benzoic acid, it is expected to be soluble in polar organic solvents.[6] Its solubility in non-polar solvents is likely to be limited. For many carboxylic acids, solubility in aqueous solutions can be significantly increased by conversion to a salt through the addition of a strong base.[7]
Experimental Protocol for Solubility Determination (Gravimetric Method)
For researchers requiring precise solubility data, the following section outlines a standard gravimetric method for its determination. This method is reliable and widely applicable for organic compounds.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Calibrated analytical balance
-
Glass vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed, dry collection vials
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.
-
It is advisable to periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Immediately pass the solution through a chemically resistant syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the collection vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.
-
A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the vial with the collected supernatant minus the final mass of the vial with the dried solute.
-
Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.
-
Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While comprehensive quantitative solubility data for this compound in organic solvents remains to be fully documented in the public domain, this guide provides the available qualitative information and a robust experimental framework for its determination. The provided physical properties and the detailed gravimetric protocol offer a solid foundation for researchers and drug development professionals to ascertain the solubility of this compound in solvent systems relevant to their specific applications. Accurate solubility data is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. 5-氯-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. usbio.net [usbio.net]
- 6. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
Spectroscopic Analysis of 5-Chloro-2-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Chloro-2-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift. The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~7.30 - 7.45 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.8, J(H3-F) ≈ 4.5 |
| H-4 | ~7.55 - 7.70 | Triplet of doublets (td) | J(H4-H3) ≈ 8.8, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 8.8 |
| H-6 | ~7.85 - 8.00 | Doublet of doublets (dd) | J(H6-H4) ≈ 2.5, J(H6-F) ≈ 0.5 |
| -COOH | ~12.0 - 13.0 | Broad singlet | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the fluorine and chlorine substituents, as well as the carboxylic acid group.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-COOH) | ~118 - 122 (doublet, J(C1-F) ≈ 15-20 Hz) |
| C-2 (C-F) | ~160 - 164 (doublet, J(C2-F) ≈ 250-260 Hz) |
| C-3 | ~116 - 120 (doublet, J(C3-F) ≈ 20-25 Hz) |
| C-4 | ~133 - 137 |
| C-5 (C-Cl) | ~130 - 134 |
| C-6 | ~131 - 135 (doublet, J(C6-F) ≈ 5-10 Hz) |
| C=O | ~165 - 170 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the absorptions of the carboxylic acid group and the substituted benzene ring.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1550 - 1600 | Medium |
| C-O stretch (Carboxylic acid) | 1250 - 1350 | Strong |
| C-F stretch | 1100 - 1200 | Strong |
| C-Cl stretch | 700 - 800 | Medium |
| O-H bend (out-of-plane) | 900 - 950 | Broad, Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular weight of this compound is 174.56 g/mol .[1][2]
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 174, corresponding to the molecular weight. Due to the presence of chlorine, an isotope peak at m/z 176 with an intensity of approximately one-third of the molecular ion peak is also expected. The predicted major fragments are listed below.
| m/z | Predicted Fragment Ion | Fragment Lost |
| 174/176 | [C₇H₄ClFO₂]⁺ | - |
| 157/159 | [C₇H₄ClFO]⁺ | OH |
| 139/141 | [C₆H₃ClFO]⁺ | COOH |
| 129 | [C₇H₄FO₂]⁺ | Cl |
| 111 | [C₆H₃F]⁺ | COOH, Cl |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory. Apply pressure to ensure good contact between the sample and the crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction (GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a 1 µL aliquot into the gas chromatograph.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Mandatory Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
References
Methodological & Application
Application Notes: Synthesis of Potent Kinase Inhibitors Using 5-Chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of kinase inhibitors utilizing 5-Chloro-2-fluorobenzoic acid as a key building block. The focus is on a potent pyrimidine-based Aurora kinase inhibitor, with additional context for the potential application of this starting material in the synthesis of other kinase inhibitors targeting pathways such as VEGFR-2 and TLR7/8.
Introduction
This compound is a valuable starting material in medicinal chemistry for the development of targeted kinase inhibitors. Its chemical structure, featuring both chloro and fluoro substituents on the benzoic acid core, allows for specific molecular interactions within the ATP-binding pocket of various kinases. The chloro group can enhance binding affinity, while the fluoro group can improve metabolic stability and binding interactions.[1] This document outlines the synthesis of a pyrimidine-based Aurora kinase inhibitor and provides the necessary protocols and data for its development.
Target: Aurora Kinase
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various cancers. Their involvement in cell cycle control makes them an attractive target for anticancer drug development. The inhibitor described herein is designed to target Aurora A kinase, which is involved in centrosome maturation, spindle assembly, and mitotic entry.
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in the G2/M phase transition of the cell cycle.
Caption: Aurora A Kinase Signaling Pathway in Mitosis.
Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
The following multi-step protocol describes the synthesis of a potent pyrimidine-based Aurora kinase inhibitor where this compound is used in the final coupling step.
Experimental Workflow
Caption: Synthetic Workflow for the Aurora Kinase Inhibitor.
Experimental Protocols
Step 1: Synthesis of tert-butyl (S)-3-((6-chloro-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (Intermediate 32)
-
To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (31) in a suitable solvent, add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate.
-
Add triethylamine to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield intermediate 32.[1]
Step 2: Synthesis of tert-butyl (S)-3-((6-((5-methyl-1H-pyrazol-3-yl)amino)-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (Intermediate 33)
-
Dissolve intermediate 32 and 5-methyl-1H-pyrazol-3-amine in DMSO.
-
Add NaI and triethylamine to the solution.
-
Heat the reaction mixture and stir until the reaction is complete.
-
After cooling, perform a workup and purify the product to obtain intermediate 33.[1]
Step 3: Synthesis of tert-butyl (S)-3-((6-((5-methyl-1H-pyrazol-3-yl)amino)-2-(piperazin-1-yl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (Intermediate 34)
-
Heat a mixture of intermediate 33 and 1-ethylpiperazine at 140 °C.
-
Monitor the reaction for completion.
-
Purify the resulting product to yield intermediate 34.[1]
Step 4: Synthesis of (S)-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)-6-(piperazin-1-yl)pyrimidine-2,4-diamine hydrochloride (Amine Salt)
-
Treat intermediate 34 with a strong acid (e.g., HCl in a suitable solvent) to remove the Boc protecting group.
-
Isolate the resulting hydrochloride amine salt.[1]
Step 5: Final Synthesis of the Aurora Kinase Inhibitor
-
Dissolve the amine salt from Step 4 in a mixture of DMF and dichloromethane.
-
Add triethylamine, followed by this compound.
-
Add propanephosphonic acid anhydride (T3P) to the solution.
-
Stir the reaction at room temperature for 16 hours.
-
Perform a standard aqueous workup.
-
Purify the crude residue by silica gel column chromatography to obtain the final pyrimidine-based Aurora kinase inhibitor.[1]
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of the synthesized compound and related analogues against Aurora A kinase.
| Compound | R-group on Benzoyl Moiety | Aurora A IC50 (nM) |
| 13 | 5-Chloro-2-fluoro | < 50 |
| 7 | 5-Chloro | > 50 |
| 10 | 4-Chloro-3-fluoro | 52.2 ± 8.1 |
| 17 | 4-Chloro-2,3-difluoro | 64.9 ± 13.7 |
| 19 | 5-Fluoro-2-fluoro | > 100 |
Data extracted from Chi, Y.-H., et al. (2021). J. Med. Chem., 64(11), 7312–7330.[1]
The data indicates that the presence and position of halogen substituents on the benzoyl moiety are crucial for Aurora A kinase inhibitory activity.[1] The 5-chloro-2-fluoro substitution pattern in compound 13 demonstrates potent inhibition of Aurora A.
Potential Applications for Other Kinase Targets
While a detailed protocol is provided for an Aurora kinase inhibitor, this compound is a versatile starting material for inhibitors of other kinases.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.
Caption: VEGFR-2 Signaling Cascade.
TLR7/8 Signaling Pathway
Toll-like receptors 7 and 8 (TLR7/8) are involved in the innate immune response and have been implicated in autoimmune diseases. Dual inhibitors of TLR7/8 represent a potential therapeutic approach.
Caption: TLR7/8 Signaling Pathway.
Conclusion
This compound serves as an effective and versatile starting material for the synthesis of potent kinase inhibitors. The detailed protocol for the synthesis of a pyrimidine-based Aurora kinase inhibitor demonstrates its utility. The provided quantitative data highlights the importance of its specific substitution pattern for achieving high inhibitory potency. Further exploration of this building block in the synthesis of inhibitors for other kinases, such as VEGFR-2 and TLR7/8, is a promising avenue for the development of novel therapeutics.
References
Application Notes and Protocols: 5-Chloro-2-fluorobenzoic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluorobenzoic acid is a dihalogenated benzoic acid derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2][3] Its unique structural and electronic properties, imparted by the chloro and fluoro substituents, make it a valuable synthon in medicinal chemistry for the development of targeted therapies. The presence of the electron-withdrawing fluorine and chlorine atoms can influence the acidity, lipophilicity, metabolic stability, and binding affinity of the final drug molecule, often enhancing its pharmacological profile.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and potential anti-inflammatory agents.
Application I: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them an attractive target for cancer therapy. This compound has been successfully employed in the design of potent Aurora kinase inhibitors. The 5-chloro-2-fluorophenyl moiety can enhance the binding affinity of the inhibitor to the kinase, promoting the degradation of oncoproteins like MYC.[2]
Quantitative Data: Aurora A Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of a pyrimidine-based Aurora kinase inhibitor synthesized using this compound.
| Compound ID | Target | IC50 (nM) | Reference |
| 13 | Aurora A | 52.2 ± 8.1 |
Experimental Protocol: Synthesis of (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone (Compound 13)
This protocol details the amide coupling of this compound with a pyrimidine-pyrrolidine intermediate.
Materials:
-
This compound
-
(S)-N2-(3-aminopyrrolidin-1-yl)-4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine
-
Propanephosphonic acid anhydride (T3P, 50 wt % in ethyl acetate)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve the pyrimidine-pyrrolidine intermediate (1 equivalent) in a 1:3 mixture of DMF and dichloromethane.
-
To this solution, add triethylamine (5 equivalents), followed by this compound (1 equivalent).
-
Add propanephosphonic acid anhydride (T3P, 1.26 equivalents) to the reaction mixture.
-
Stir the solution at room temperature for 16 hours.
-
After the reaction is complete, perform a standard aqueous workup.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate and methanol to yield the final compound.
Signaling Pathway: Aurora Kinase in Mitosis
The following diagram illustrates the central role of Aurora A kinase in the G2/M transition and mitotic spindle assembly.
Caption: Aurora A Kinase signaling pathway and point of inhibition.
Application II: Synthesis of N-Aryl Anthranilic Acid Derivatives as Potential Anti-inflammatory Agents
N-Aryl anthranilic acids, also known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these molecules can be achieved through the Ullmann condensation of an aryl halide with an aniline derivative. This compound can serve as the aryl halide component, leading to novel fenamate analogs with potential cyclooxygenase (COX) inhibitory activity.
Experimental Protocol: Ullmann Condensation for N-Aryl Anthranilic Acid Derivatives
This protocol provides a general method for the copper-catalyzed N-arylation of anilines with this compound.
Materials:
-
This compound
-
Substituted aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3) or other suitable base
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the substituted aniline (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (e.g., 10 mol%).
-
Add a suitable solvent such as DMF.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude N-aryl anthranilic acid.
-
Filter the precipitate and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The following diagram illustrates the mechanism of action of NSAIDs through the inhibition of the COX pathway, which is responsible for the synthesis of pro-inflammatory prostaglandins.
References
- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Chloro-2-fluorobenzoyl Chloride: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of 5-Chloro-2-fluorobenzoyl chloride, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary synthetic route detailed herein involves the conversion of 5-Chloro-2-fluorobenzoic acid to its corresponding acyl chloride using thionyl chloride. This protocol includes a detailed experimental procedure, safety precautions, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process.
Introduction
5-Chloro-2-fluorobenzoyl chloride is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an acyl chloride and a halogenated aromatic ring, allows for a variety of subsequent chemical transformations. The conversion of carboxylic acids to acyl chlorides is a fundamental reaction in organic chemistry, and the use of thionyl chloride is a common and effective method for this transformation.[1] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by the chloride ion.[1][2] This document outlines a reliable and reproducible protocol for the synthesis of 5-Chloro-2-fluorobenzoyl chloride, intended for use by trained laboratory personnel.
Reaction Scheme
The overall reaction for the synthesis of 5-Chloro-2-fluorobenzoyl chloride is as follows:
This compound reacts with thionyl chloride to yield 5-Chloro-2-fluorobenzoyl chloride, with sulfur dioxide and hydrochloric acid as byproducts.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Molar Mass of Starting Material | 174.56 g/mol | |
| Reagent | Thionyl chloride (SOCl₂) | [1] |
| Molar Mass of Reagent | 118.97 g/mol | |
| Product | 5-Chloro-2-fluorobenzoyl chloride | [4][5] |
| Molar Mass of Product | 193.00 g/mol | [5] |
| Boiling Point of Product | 217-218 °C (at atmospheric pressure) | [5] |
| Density of Product | 1.459 g/mL at 25 °C | [5] |
| Purity (Typical) | >97% | [5] |
| Reaction Conditions | ||
| Temperature | Reflux (approximately 80-90 °C) | General Knowledge |
| Reaction Time | 2-3 hours | General Knowledge |
| Purification | Fractional distillation under reduced pressure | General Knowledge |
Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene (or other inert solvent such as dichloromethane)
-
A few drops of N,N-dimethylformamide (DMF) (catalyst)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a gas outlet
-
Heating mantle with a magnetic stirrer
-
Dropping funnel
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a fume hood are mandatory.[6][7]
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place this compound. Add a stir bar. The flask should be equipped with a reflux condenser. All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride and the product.[6]
-
Addition of Reagents: Under a fume hood, add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents relative to the carboxylic acid). A catalytic amount (1-2 drops) of DMF can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux gently with constant stirring. The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 2-3 hours.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure. The boiling point of thionyl chloride is 76 °C.
-
Purification: The crude 5-Chloro-2-fluorobenzoyl chloride is then purified by fractional distillation under reduced pressure. Collect the fraction that distills at the appropriate temperature for the given pressure. The boiling point at atmospheric pressure is 217-218 °C.[5]
-
Storage: Store the purified 5-Chloro-2-fluorobenzoyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[7]
Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[6] It should be handled with extreme care in a well-ventilated fume hood.[6] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
5-Chloro-2-fluorobenzoyl chloride is also corrosive and causes severe skin burns and eye damage.[7] It reacts with water and is a lachrymator.[7] Handle with the same level of precaution as thionyl chloride.
-
The reaction generates HCl and SO₂ gases , which are toxic and corrosive. The reaction apparatus should be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize these gases.
-
In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[7]
Characterization
The identity and purity of the synthesized 5-Chloro-2-fluorobenzoyl chloride can be confirmed by standard analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonyl group (C=O) of the acyl chloride at approximately 1780-1800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and confirm its molecular weight.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of 5-Chloro-2-fluorobenzoyl chloride.
Caption: Simplified reaction mechanism for the formation of the acyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 3. CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4- bis- - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- 6. 5-Chloro-2-fluorobenzoyl chloride | CAS#:394-29-6 | Chemsrc [chemsrc.com]
- 7. 5-Chloro-2-fluorobenzoyl chloride [oakwoodchemical.com]
Application Notes and Protocols: Friedel-Crafts Acylation with 5-Chloro-2-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Friedel-Crafts acylation utilizing derivatives of 5-chloro-2-fluorobenzoic acid. This key chemical transformation is instrumental in the synthesis of various pharmaceutical intermediates, particularly in the development of kinase inhibitors for cancer therapy. This document offers detailed experimental protocols, data presentation, and visualizations to support research and development in this area.
Introduction
This compound and its derivatives are versatile building blocks in medicinal chemistry. The presence of both chloro and fluoro substituents on the aromatic ring influences the electronic properties and bioavailability of the final compounds. One of the pivotal applications of this scaffold is in the synthesis of Aurora kinase inhibitors, which are crucial in regulating cell division and are prominent targets in oncology research.[1] The Friedel-Crafts acylation of the corresponding acyl chloride with various aromatic and heteroaromatic substrates provides a direct route to constructing the core structures of these inhibitors.
The general reaction proceeds via an electrophilic aromatic substitution mechanism, where the 5-chloro-2-fluorobenzoyl chloride is activated by a Lewis acid catalyst to form a highly reactive acylium ion. This electrophile is then attacked by an electron-rich aromatic ring to form the desired ketone product.
Applications in Drug Discovery: Aurora Kinase Inhibition
The products derived from the Friedel-Crafts acylation of 5-chloro-2-fluorobenzoyl chloride are key intermediates in the synthesis of potent and selective Aurora kinase inhibitors. Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.
Inhibitors targeting Aurora A, for instance, can disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells. The 5-chloro-2-fluorophenyl moiety often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the kinase.
Signaling Pathway of Aurora A Kinase in Mitosis
Caption: Aurora A kinase signaling pathway and the point of inhibition.
Experimental Protocols
The following protocols provide a general framework for the Friedel-Crafts acylation using 5-chloro-2-fluorobenzoyl chloride. Reaction conditions should be optimized for each specific aromatic substrate.
Protocol 1: General Procedure for Friedel-Crafts Acylation with Aluminum Chloride
This protocol describes a standard approach using aluminum chloride (AlCl₃) as the Lewis acid catalyst.
Materials:
-
5-chloro-2-fluorobenzoyl chloride
-
Aromatic substrate (e.g., anisole, toluene, benzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.3 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
In a separate flask, dissolve 5-chloro-2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of 5-chloro-2-fluorobenzoyl chloride dropwise to the reaction mixture via a dropping funnel over 30 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Friedel-Crafts Acylation using a Milder Lewis Acid (e.g., Ferric Chloride)
This protocol is suitable for more activated aromatic substrates where a milder catalyst can be employed.
Materials:
-
5-chloro-2-fluorobenzoyl chloride
-
Activated aromatic substrate (e.g., anisole)
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, add anhydrous ferric chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Add 5-chloro-2-fluorobenzoyl chloride (1.0 equivalent) to the mixture.
-
Slowly add a solution of the activated aromatic substrate (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with 5% aqueous sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Friedel-Crafts acylation of 5-chloro-2-fluorobenzoyl chloride with various arenes. Please note that these are representative examples and actual results may vary.
Table 1: Reaction Conditions for Friedel-Crafts Acylation
| Entry | Aromatic Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) |
| 1 | Anisole | AlCl₃ (1.3) | DCM | 0 to RT | 3 |
| 2 | Toluene | AlCl₃ (1.3) | DCM | 0 to RT | 4 |
| 3 | Benzene | AlCl₃ (1.3) | Benzene | 5 | 2 |
| 4 | Anisole | FeCl₃ (1.1) | DCM | RT | 2 |
Table 2: Product Yields and Characterization
| Entry | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 1 | (5-Chloro-2-fluorophenyl)(4-methoxyphenyl)methanone | 85 | 98-100 | 7.80 (d, 2H), 7.55 (m, 1H), 7.40 (m, 1H), 7.20 (t, 1H), 7.00 (d, 2H), 3.90 (s, 3H) |
| 2 | (5-Chloro-2-fluorophenyl)(p-tolyl)methanone | 78 | 75-77 | 7.70 (d, 2H), 7.55 (m, 1H), 7.40 (m, 1H), 7.30 (d, 2H), 7.20 (t, 1H), 2.45 (s, 3H) |
| 3 | (5-Chloro-2-fluorophenyl)(phenyl)methanone | 72 | 60-62 | 7.80 (m, 2H), 7.60 (m, 1H), 7.50 (m, 3H), 7.40 (m, 1H), 7.20 (t, 1H) |
| 4 | (5-Chloro-2-fluorophenyl)(4-methoxyphenyl)methanone | 92 | 98-100 | 7.80 (d, 2H), 7.55 (m, 1H), 7.40 (m, 1H), 7.20 (t, 1H), 7.00 (d, 2H), 3.90 (s, 3H) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of acylated products.
Caption: General experimental workflow for Friedel-Crafts acylation.
Conclusion
The Friedel-Crafts acylation of this compound derivatives is a robust and efficient method for the synthesis of valuable intermediates in drug discovery. The resulting ketones are pivotal for the development of targeted therapies, particularly Aurora kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these reactions for their specific needs. Careful control of reaction conditions, particularly temperature and stoichiometry of the Lewis acid, is crucial for achieving high yields and purity.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Chloro-2-fluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and chlorine substituents. The following sections detail various coupling methodologies, present quantitative data for reaction optimization, and provide step-by-step experimental protocols.
Introduction
This compound is a valuable starting material for the synthesis of a wide range of complex organic molecules. The presence of a chloro substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluoro group can enhance the metabolic stability, binding affinity, and bioavailability of the resulting products.[1][2] This makes derivatives of this compound attractive candidates for drug discovery and development. For instance, it is a key component in the design of pyrimidine-based Aurora kinase inhibitors, where the chloride substituent enhances binding affinity to Aurora A, promoting the degradation of oncoproteins.[3]
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, and cyanation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
General Reaction Scheme:
Data Presentation: Representative Conditions and Yields
| Entry | Coupling Partner (Ar-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 8 | 78 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 90 | 10 | 88 |
Experimental Protocol: Synthesis of 5-Phenyl-2-fluorobenzoic acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-phenyl-2-fluorobenzoic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is instrumental in the synthesis of arylamines, which are prevalent in many biologically active compounds.
General Reaction Scheme:
Data Presentation: Representative Conditions and Yields
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Morpholine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 82 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | BippyPhos (2) | LHMDS | THF | 80 | 16 | 88 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ | Xylene | 130 | 20 | 75 |
Experimental Protocol: Synthesis of 5-(Phenylamino)-2-fluorobenzoic acid
Materials:
-
Methyl 5-chloro-2-fluorobenzoate (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by methyl 5-chloro-2-fluorobenzoate and aniline.
-
Seal the tube and heat the mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the coupled ester.
-
Hydrolyze the ester using standard conditions (e.g., LiOH in THF/water) to afford 5-(phenylamino)-2-fluorobenzoic acid.
Catalytic Cycle: Buchwald-Hartwig Amination
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes, which are valuable intermediates in organic synthesis.[4]
General Reaction Scheme:
Data Presentation: Representative Conditions and Yields
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 78 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Cs₂CO₃ | Toluene | 100 | 12 | 90 (Copper-free) |
| 4 | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (8) | DBU | Acetonitrile | 70 | 10 | 72 |
Experimental Protocol: Synthesis of 5-(Phenylethynyl)-2-fluorobenzoic acid
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with nitrogen or argon.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
General Reaction Scheme:
Data Presentation: Representative Conditions and Yields
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂ (3) | - | NaOAc | NMP | 140 | 18 | 80 |
| 3 | Acrylonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMAc | 130 | 20 | 68 |
| 4 | 1-Octene | Herrmann's catalyst (1) | - | Cy₂NMe | Xylene | 140 | 36 | 65 |
Experimental Protocol: Synthesis of 5-((E)-2-Phenylethenyl)-2-fluorobenzoic acid
Materials:
-
Methyl 5-chloro-2-fluorobenzoate (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon gas
Procedure:
-
To a sealed tube, add methyl 5-chloro-2-fluorobenzoate, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with nitrogen or argon.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Seal the tube and heat to 120 °C for 24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the coupled ester.
-
Hydrolyze the ester to the carboxylic acid.
Palladium-Catalyzed Cyanation
This reaction introduces a nitrile group onto the aromatic ring, which is a versatile functional group that can be converted into amines, carboxylic acids, and other functionalities.[5]
General Reaction Scheme:
Data Presentation: Representative Conditions and Yields
| Entry | Cyanide Source | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 120 | 12 | 88 |
| 2 | KCN | Pd(OAc)₂ (3) | cataCXium A (6) | - | t-BuOH | 100 | 18 | 75 |
| 3 | K₄[Fe(CN)₆] | Pd/C (5) | - | - | NMP | 150 | 24 | 65 |
| 4 | CuCN | Pd(PPh₃)₄ (5) | - | - | DMAc | 160 | 10 | 82 |
Experimental Protocol: Synthesis of 5-Cyano-2-fluorobenzoic acid
Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂, 0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon gas
Procedure:
-
Add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf to a Schlenk tube.
-
Evacuate and backfill with nitrogen or argon.
-
Add anhydrous DMF.
-
Heat the mixture to 120 °C for 12 hours.
-
Cool to room temperature, pour into a solution of aqueous ammonia, and stir.
-
Filter the mixture and acidify the filtrate with HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the product.
Applications in Drug Discovery: Aurora Kinase Inhibition
As previously mentioned, derivatives of this compound are utilized as Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell division. Their overexpression is linked to various cancers, making them an attractive target for cancer therapy.
Signaling Pathway Diagram: Aurora Kinase Pathway
References
Derivatization of 5-Chloro-2-fluorobenzoic Acid for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluorobenzoic acid is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to generate diverse libraries of compounds for biological screening. The presence of the chloro and fluoro substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This document provides detailed application notes and experimental protocols for the derivatization of this compound into amides, esters, and hydrazides, and discusses their potential biological activities, with a focus on the development of Aurora kinase inhibitors.
The strategic derivatization of this compound allows for the exploration of chemical space around a privileged core structure. Amide derivatives can be synthesized by coupling the carboxylic acid with a wide range of primary and secondary amines, introducing various functional groups and steric bulk. Esterification with different alcohols can modulate the lipophilicity and metabolic stability of the parent molecule. Furthermore, conversion to hydrazides and subsequent reaction with aldehydes or ketones opens up the synthesis of a broad class of hydrazone derivatives, which have shown promising biological activities.
Biological Target: Aurora Kinases
Recent studies have highlighted the use of this compound in the design of pyrimidine-based Aurora kinase inhibitors.[1] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2][3] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[4] Inhibition of Aurora kinases can lead to defects in chromosome segregation and cell division, ultimately inducing apoptosis in cancer cells.[5]
Signaling Pathway of Aurora Kinase A
The diagram below illustrates a simplified signaling pathway involving Aurora Kinase A (AURKA), a key member of the Aurora kinase family. AURKA is involved in centrosome maturation, spindle assembly, and mitotic entry. Its activity is tightly regulated by phosphorylation and interaction with other proteins like TPX2. Overexpression of AURKA can lead to genomic instability and tumorigenesis through pathways involving the suppression of tumor suppressors like p53.[2]
References
- 1. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]
- 2. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative structure--activity relationships of antimutagenic benzalacetones and 1,1,1-trifluoro-4-phenyl-3-buten-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Chloro-2-fluorobenzoic Acid
Introduction
5-Chloro-2-fluorobenzoic acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate and reliable analytical methods are essential for ensuring its quality and purity throughout the drug development and manufacturing processes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for developing robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClFO₂ | |
| Molecular Weight | 174.55 g/mol | [2] |
| CAS Number | 394-30-9 | |
| Melting Point | 152-157 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. |
High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a robust isocratic reverse-phase HPLC method for the quantitative analysis of this compound. This method is suitable for determining the purity and assay of the bulk drug substance and can be adapted for finished pharmaceutical products.
Method Parameters
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocol
1. Preparation of Solutions
-
Mobile Phase (1 L):
-
Measure 600 mL of HPLC-grade acetonitrile.
-
Measure 400 mL of HPLC-grade water.
-
Add 1.0 mL of formic acid to the water to create a 0.1% solution.
-
Combine the acetonitrile and the 0.1% formic acid in water.
-
Degas the mobile phase by sonicating for 15 minutes or by vacuum filtration.[3]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions (1 - 100 µg/mL):
-
Prepare a series of dilutions from the Standard Stock Solution using the mobile phase as the diluent to create calibration standards. A typical calibration curve can be prepared with concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation (Bulk Drug Substance):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
2. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
3. Quantification
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For trace-level quantification of this compound, especially in complex matrices, a GC-MS method is recommended. This method requires derivatization to increase the volatility of the analyte.
Method Parameters
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-350 |
| Derivatizing Agent | Boron trifluoride-methanol (BF₃·MeOH) |
Experimental Protocol
1. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions (0.1 - 10 µg/mL):
-
Prepare a series of dilutions from the Standard Stock Solution using methanol as the diluent.
-
-
Sample Preparation:
-
The sample preparation will depend on the matrix. For aqueous samples, solid-phase extraction (SPE) may be required for cleanup and pre-concentration.[4]
-
For solid samples, an appropriate extraction solvent should be used.
-
2. Derivatization
-
Transfer 1 mL of each standard and sample solution into separate reaction vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of BF₃·MeOH to each vial.
-
Seal the vials and heat at 60 °C for 30 minutes.[4]
-
Cool the vials to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Allow the layers to separate and transfer the upper hexane layer to a GC vial for analysis.
3. GC-MS System Setup and Analysis
-
Set up the GC-MS system with the specified parameters.
-
Inject 1 µL of the derivatized standard and sample solutions.
-
Acquire the data in full scan mode. For higher sensitivity, selected ion monitoring (SIM) can be used.
4. Quantification
The quantification is based on the peak area of the methyl ester derivative of this compound. Construct a calibration curve and determine the sample concentration as described for the HPLC method.
Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80.0 - 120.0% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | Typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range. |
| Specificity | Confirmed by the mass spectrum of the analyte. |
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Summary of Quantitative Data
The following table summarizes the expected quantitative performance of the HPLC-UV and GC-MS methods for the analysis of this compound. The values for GC-MS are based on the analysis of structurally similar fluorobenzoic acids.
| Parameter | HPLC-UV | GC-MS | Reference |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | [3] |
| Precision (%RSD) | < 2% | < 15% | [3] |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120% | [3] |
| Limit of Detection (LOD) | Low ng/mL range | As low as 6-44 ng/L with pre-concentration | [4] |
| Limit of Quantitation (LOQ) | Mid-to-high ng/mL range | As low as the low ng/L range with pre-concentration | [4] |
References
- 1. ossila.com [ossila.com]
- 2. This compound | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-fluorobenzoic Acid as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluorobenzoic acid is a halogenated derivative of benzoic acid with the molecular formula C₇H₄ClFO₂.[1][2] It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] In analytical chemistry, it is an essential reference standard for the accurate quantification of related compounds, impurities, and in tracer studies for environmental and industrial applications.[3] Its defined purity, typically ≥97-98%, makes it suitable for establishing method performance, including linearity, accuracy, and precision in various chromatographic techniques.[1][4]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 394-30-9 |
| Molecular Formula | C₇H₄ClFO₂ |
| Molecular Weight | 174.56 g/mol [1][4] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 152-157 °C[1][4] |
| Purity | ≥97%[4] |
Application in High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for the analysis of non-volatile and thermally labile compounds like this compound. As a reference standard, it is used to create calibration curves for the quantification of the analyte in various matrices.
Experimental Protocol: HPLC-UV Method
This protocol outlines a general method for the quantification of this compound. Method validation and optimization are recommended for specific applications.
1. Instrumentation and Consumables:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Solvent filtration apparatus
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~230 nm (or λmax of this compound) |
| Run Time | ~10 minutes |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Method Performance (Typical)
The following table summarizes typical performance characteristics for the HPLC analysis of fluorobenzoic acids. These values should be considered as a reference, and method-specific validation is required.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Precision (%RSD) | < 2% (Repeatability) |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Mid-to-high ng/mL range |
Application in Gas Chromatography (GC)
For volatile compounds or those that can be made volatile, GC is a powerful analytical technique. Benzoic acids, including this compound, are polar and require derivatization to improve their volatility and chromatographic performance for GC analysis.
Experimental Protocol: GC-FID/MS Method
This protocol describes a general method for the analysis of this compound by GC, including a necessary derivatization step.
1. Instrumentation and Consumables:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler vials and inserts
-
Heating block or oven
2. Reagents and Solvents:
-
This compound reference standard
-
Derivatizing agent (e.g., BF₃-methanol or diazomethane)
-
Solvent for extraction (e.g., Hexane or Diethyl ether)
-
Methanol
-
Water (deionized)
3. Derivatization (Methylation with BF₃-Methanol):
-
Accurately weigh 1-5 mg of the sample or standard into a vial.
-
Add 1 mL of BF₃-methanol solution.
-
Seal the vial and heat at 60-80 °C for 30-60 minutes.
-
Cool the vial, then add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane).
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic layer containing the methyl ester of this compound to a clean vial for GC analysis.
4. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Detector | FID or MS |
| Ion Source Temp (MS) | 230 °C |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |
| Mass Scan Range (MS) | m/z 40-400 |
5. Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and, if using MS, its mass spectrum.
-
Quantification is achieved by creating a calibration curve with derivatized standards and comparing the peak area of the sample.
Method Performance (Typical)
The following table summarizes typical performance characteristics for the GC analysis of derivatized fluorobenzoic acids.
| Parameter | Typical Value |
| Linearity Range | Wide dynamic range, suitable for trace analysis |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
| Limit of Detection (LOD) | As low as 6-44 ng/L with pre-concentration |
| Limit of Quantification (LOQ) | Low ng/L range with pre-concentration |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for quantitative analysis using this compound as a reference standard in HPLC.
Experimental Workflow for GC Analysis with Derivatization
Caption: Workflow for GC analysis of this compound, including the essential derivatization step.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of this important synthetic intermediate.
I. Synthesis Overview: The Balz-Schiemann Reaction
The primary synthetic route for obtaining this compound is through the Balz-Schiemann reaction. This method involves the diazotization of an aromatic amine, in this case, 2-amino-5-chlorobenzoic acid, to form a diazonium salt, followed by thermal decomposition of the resulting diazonium tetrafluoroborate to yield the desired aryl fluoride.[1][2]
General Reaction Scheme:
-
Diazotization: 2-amino-5-chlorobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically fluoroboric acid) at low temperatures to form the 2-carboxy-4-chlorobenzenediazonium tetrafluoroborate salt.[3][4]
-
Fluorination (Balz-Schiemann Reaction): The isolated diazonium tetrafluoroborate salt is then thermally decomposed to yield this compound, nitrogen gas, and boron trifluoride.[1][2]
II. Experimental Protocols
Protocol 1: Diazotization of 2-Amino-5-chlorobenzoic Acid
This protocol outlines the formation of the diazonium salt of 2-amino-5-chlorobenzoic acid.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, optional, for initial dissolution)
-
Distilled water
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a thermometer, suspend 2-amino-5-chlorobenzoic acid in water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add fluoroboric acid (HBF₄) with continuous stirring, maintaining the low temperature. If the starting material is not fully dissolved, a minimal amount of hydrochloric acid can be added.
-
In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the aminobenzoic acid, ensuring the temperature remains between 0-5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.
-
The resulting precipitate of 2-carboxy-4-chlorobenzenediazonium tetrafluoroborate can be collected by vacuum filtration and washed with cold water, followed by a cold, low-polarity solvent like diethyl ether.
Caution: Diazonium salts can be explosive when dry and should be handled with extreme care. It is often recommended to proceed to the next step without completely drying the intermediate.[2][5]
Protocol 2: Thermal Decomposition (Balz-Schiemann Reaction)
This protocol describes the conversion of the diazonium salt to the final product.
Materials:
-
2-carboxy-4-chlorobenzenediazonium tetrafluoroborate (from Protocol 1)
-
Inert, high-boiling point solvent (e.g., hexane, chlorobenzene) (optional)
Procedure:
-
Place the moist diazonium tetrafluoroborate salt in a flask suitable for heating.
-
The decomposition can be carried out neat (without solvent) or in an inert, high-boiling point solvent to better control the reaction temperature.[5]
-
Gently heat the material. The decomposition temperature will vary depending on the specific substrate but typically occurs at elevated temperatures.[2] The reaction should be monitored for the evolution of nitrogen gas, which indicates the progress of the reaction.
-
Once the gas evolution ceases, the reaction is considered complete.
-
Allow the reaction mixture to cool to room temperature.
Protocol 3: Purification by Recrystallization
This general protocol can be adapted to purify the crude this compound.
Materials:
-
Crude this compound
-
Suitable solvent or solvent mixture (e.g., ethanol/water, toluene)
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. A mixture of ethanol and water is often effective for benzoic acid derivatives.[6]
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[6]
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
III. Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Diazonium Salt | Incomplete diazotization. | - Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to decomposition. - Use a slight excess of sodium nitrite. - Ensure the 2-amino-5-chlorobenzoic acid is fully suspended and wetted before adding the nitrite solution. |
| Low Yield of this compound | Incomplete thermal decomposition. | - The decomposition temperature may be too low. Gradually increase the temperature and monitor for gas evolution. - Ensure the diazonium salt is not overly wet, as excess water can interfere with the reaction. |
| Side reactions during decomposition. | - The formation of phenolic byproducts can occur if water is present. Ensure the diazonium salt is reasonably dry.[7][8] - Using a non-polar, high-boiling solvent can sometimes improve the yield by providing better heat transfer and minimizing side reactions.[9][10] | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - The crude product may contain impurities that lower its melting point. Attempt purification by column chromatography before recrystallization. - Ensure the correct solvent system is used for recrystallization; the product should have high solubility in the hot solvent and low solubility in the cold solvent.[6] |
| Cooling the recrystallization solution too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[11] | |
| Product Discoloration (Yellow or Brown) | Formation of tar-like byproducts during diazotization or decomposition. | - Maintain strict temperature control during the diazotization step. - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[6] |
| Broad or Depressed Melting Point of the Final Product | Presence of impurities. | - The product is likely not pure. Repeat the recrystallization process. - Ensure the product is thoroughly dried to remove any residual solvent.[6] |
IV. Quantitative Data
The yield of the Balz-Schiemann reaction is highly dependent on the substrate and reaction conditions. While specific data for this compound is not available in the searched literature, the following table provides a general overview of expected yields for similar reactions.
| Parameter | Condition | Expected Yield Range | Reference |
| Decomposition Temperature | 50-60 °C (in hexane) | Good to Excellent | [9][10] |
| Higher temperatures | May not significantly increase yield and can lead to decomposition of the product. | [9][10] | |
| Solvent for Decomposition | Low- or non-polar solvents (e.g., hexane, chlorobenzene) | Can improve yield compared to solvent-free conditions. | [9][10] |
| Solvent-free | Can result in lower yields due to poor heat control and side reactions. | [9][10] | |
| Counter-ion | Hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) | May provide improved yields for some substrates compared to tetrafluoroborate (BF₄⁻). | [1] |
V. Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Troubleshooting Logic
The following diagram outlines the logical steps for troubleshooting low yield in the synthesis.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Synthesis of 5-Chloro-2-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Two prevalent synthetic routes for this compound are:
-
Ortho-lithiation of 4-chloro-1-fluorobenzene: This method involves the deprotonation of 4-chloro-1-fluorobenzene at the position ortho to the fluorine atom using a strong base like n-butyllithium (n-BuLi), followed by carboxylation with carbon dioxide (CO₂).
-
Oxidation of 2-fluoro-5-chlorotoluene: This route utilizes an oxidizing agent, such as potassium permanganate (KMnO₄), to convert the methyl group of 2-fluoro-5-chlorotoluene into a carboxylic acid.
Q2: What is the major side product in the ortho-lithiation synthesis of this compound?
A2: The primary side product is the isomeric 2-chloro-5-fluorobenzoic acid. This arises from the competing deprotonation at the position ortho to the chlorine atom on the starting material, 4-chloro-1-fluorobenzene.[1]
Q3: How can I minimize the formation of the 2-chloro-5-fluorobenzoic acid isomer during ortho-lithiation?
A3: Regioselectivity in ortho-lithiation is influenced by the directing ability of the substituents. The fluorine atom is a stronger ortho-directing group than the chlorine atom for lithiation. To favor the formation of the desired this compound, it is crucial to maintain a low reaction temperature (typically -78 °C) to enhance the kinetic selectivity of the deprotonation ortho to the fluorine.
Q4: What are the potential side reactions during the oxidation of 2-fluoro-5-chlorotoluene with KMnO₄?
A4: Besides the desired product, potential side reactions include incomplete oxidation, which can yield 2-fluoro-5-chlorobenzaldehyde. Under harsh conditions, over-oxidation can lead to ring cleavage, though this is less common for substituted benzenes. The reaction with potassium permanganate can be vigorous if not controlled properly.[2][3]
Q5: My final product is off-white or yellowish. How can I decolorize it?
A5: A common method for removing colored impurities is recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.
Troubleshooting Guides
Synthesis Route 1: Ortho-lithiation of 4-chloro-1-fluorobenzene
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solutions |
| Low to no yield of carboxylic acids | Inactive or insufficient n-butyllithium. | Use a freshly opened bottle of n-BuLi or titrate it before use to determine the exact concentration. Ensure at least two equivalents are used.[4] |
| Presence of moisture or electrophilic impurities in the reaction. | Flame-dry all glassware and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[5] | |
| Reaction temperature is too high, leading to decomposition of the organolithium intermediate. | Maintain a constant low temperature, typically -78 °C, using a dry ice/acetone bath. | |
| High proportion of the isomeric 2-chloro-5-fluorobenzoic acid | The reaction temperature was not low enough, allowing for thermodynamic control to compete with kinetic control. | Ensure the reaction is maintained at -78 °C throughout the addition of n-BuLi and the subsequent carboxylation. |
| Slow addition of the carboxylating agent (CO₂). | Introduce a rapid stream of dry CO₂ gas or add freshly crushed dry ice directly to the reaction mixture. | |
| Product is difficult to purify from the starting material | Incomplete reaction. | Increase the reaction time for the lithiation step or allow the reaction to warm slightly (e.g., to -40 °C) for a short period before carboxylation.[4] |
| Inefficient work-up. | Ensure complete quenching of unreacted n-BuLi with a proton source (e.g., water or saturated ammonium chloride) before acidification. Extract the product thoroughly from the aqueous layer after acidification. |
Synthesis Route 2: Oxidation of 2-fluoro-5-chlorotoluene
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solutions |
| Reaction is too vigorous and difficult to control | The reaction was heated too quickly. | Heat the reaction mixture slowly to boiling to maintain a controllable reflux.[3] |
| Low yield of the desired carboxylic acid | Incomplete oxidation. | Ensure a sufficient excess of potassium permanganate is used. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. |
| Loss of product during work-up. | During the filtration of manganese dioxide (MnO₂), wash the filter cake thoroughly with hot water to recover all of the potassium 5-chloro-2-fluorobenzoate salt.[3] | |
| Presence of 2-fluoro-5-chlorobenzaldehyde in the final product | Incomplete oxidation. | Increase the amount of KMnO₄ and/or the reaction time. |
| Product is contaminated with manganese dioxide | Inefficient filtration. | Ensure the hot reaction mixture is filtered thoroughly to remove all MnO₂ precipitate. The filtrate should be clear before acidification.[3] |
| Premature precipitation of the product. | Keep the filtrate hot during the filtration step to prevent the potassium salt of the product from crystallizing out with the MnO₂. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ortho-lithiation
This protocol is a representative procedure and may require optimization.
Materials:
-
4-chloro-1-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, flame-dried and cooled under an inert atmosphere
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, dissolve 4-chloro-1-fluorobenzene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding an excess of crushed dry ice in one portion. Caution: This will cause vigorous gas evolution.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water to the reaction mixture to dissolve the salts.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water.
-
Extract the aqueous layers with diethyl ether.
-
Combine all organic layers and extract the product into the aqueous phase with a saturated sodium bicarbonate solution.
-
Wash the aqueous layer with diethyl ether to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with concentrated HCl until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound via Oxidation
This protocol is adapted from the oxidation of similar substituted toluenes.[2][3]
Materials:
-
2-fluoro-5-chlorotoluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (optional, for quenching excess KMnO₄)
-
Toluene (for recrystallization)
-
Standard laboratory glassware for reflux and filtration
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-5-chlorotoluene (1 equivalent) and a solution of potassium permanganate (approximately 2-3 equivalents) in water.
-
Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue refluxing for several hours until the purple color is gone, indicating the consumption of the permanganate. Monitor the reaction by TLC.
-
If necessary, add more KMnO₄ in portions until the starting material is fully consumed.
-
While still hot, filter the reaction mixture by vacuum filtration to remove the MnO₂. Wash the filter cake with hot water to ensure all the product salt is collected in the filtrate.
-
(Optional) If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl until the product precipitates.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as toluene or an ethanol/water mixture, to obtain the pure this compound.[3][6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via ortho-lithiation.
Caption: Experimental workflow for the synthesis of this compound via oxidation.
Caption: Logical relationship of products and side products in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 5-Chloro-2-fluorobenzoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Chloro-2-fluorobenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethanol and water is often effective. The compound is generally soluble in polar organic solvents like ethanol and methanol, while its solubility in water is limited. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water until the solution becomes slightly turbid, an optimal solvent composition for recrystallization can be achieved.
Q2: My crude this compound has a slight color. How can I remove it during recrystallization?
A2: A common method to remove colored impurities is to use activated charcoal. After dissolving the crude product in the hot recrystallization solvent, a small amount of activated charcoal can be added to the solution. The solution is then briefly boiled to allow the charcoal to adsorb the colored impurities. Subsequently, a hot filtration step is necessary to remove the charcoal before allowing the solution to cool and crystallize.
Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?
A3: If crystals do not form, the solution may be supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Concentrating the solution: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q4: I have a very low yield after recrystallization. What are the possible reasons?
A4: Low yield can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper.
-
Washing with too much cold solvent: While washing the collected crystals, using an excessive amount of cold solvent can dissolve some of the purified product.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize the precipitation of the product.
Q5: The melting point of my recrystallized product is still broad or lower than the literature value. What does this indicate?
A5: A broad or depressed melting point suggests that the product is still impure. This could be due to the presence of residual solvent or co-crystallization with impurities. In this case, a second recrystallization may be necessary to achieve higher purity. Ensure the crystals are completely dry before measuring the melting point.
Data Presentation
Table 1: General Solubility Characteristics of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Sparingly soluble | Moderately soluble |
| Ethanol | Soluble | Very soluble |
| Methanol | Soluble | Very soluble |
| Toluene | Sparingly soluble | Moderately soluble |
| Hexane | Insoluble | Sparingly soluble |
Experimental Protocols
Protocol for Recrystallization of this compound using an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (literature melting point is around 152-157 °C).
Mandatory Visualization
Overcoming solubility issues of 5-Chloro-2-fluorobenzoic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during reactions with 5-Chloro-2-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid with limited solubility in many common organic solvents at room temperature. Its solubility is influenced by the polarity of the solvent, its ability to form hydrogen bonds, and the temperature. While specific quantitative data is scarce, its general solubility is summarized in the table below. It is known to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like methanol.
Q2: I am observing a precipitate in my reaction mixture. What could be the cause?
A2: Precipitation during a reaction can be due to several factors. The most common is the low solubility of this compound in the chosen solvent at the reaction temperature. Other possibilities include the formation of a less soluble product or intermediate, or a change in the solvent polarity if another reagent is added.
Q3: How can I improve the solubility of this compound in my reaction?
A3: Several techniques can be employed to enhance solubility. These include:
-
Solvent Selection: Choosing an appropriate solvent or using a co-solvent system.
-
pH Adjustment: Converting the carboxylic acid to a more soluble salt by adding a base.
-
Sonication: Using ultrasonic waves to break down solid particles and facilitate dissolution.
-
Heating: Increasing the temperature of the reaction mixture.
-
Phase Transfer Catalysis: Employing a catalyst to transport the deprotonated acid from an aqueous phase to an organic phase where the reaction occurs.
Q4: Are there any specific solvents you recommend for reactions with this compound?
A4: The choice of solvent is highly dependent on the specific reaction. For reactions involving the conversion to an acyl chloride, neat thionyl chloride is often used.[1] For amide coupling reactions, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are frequently employed.[2][3][4][5][6] In Suzuki coupling reactions with similar compounds, a mixture of 1,4-dioxane and water is a common choice.[7][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving in the reaction solvent. | The compound has low solubility in the chosen solvent. | 1. Try a different solvent with a polarity better suited for the compound (see solubility table below). 2. Use a co-solvent system. Add a small amount of a solvent in which the compound is highly soluble (e.g., DMSO or DMF). 3. Gently heat the mixture while stirring. 4. Use sonication to aid dissolution. |
| The compound "oils out" instead of dissolving upon heating. | The melting point of the compound (152-157 °C) is being approached or exceeded before it fully dissolves in the solvent. | 1. Select a solvent with a higher boiling point. 2. Use a co-solvent to lower the melting point of the mixture. |
| A precipitate forms after adding another reagent. | The added reagent has changed the polarity of the solvent system, causing the starting material or product to precipitate. The added reagent is reacting to form an insoluble product. | 1. Add the reagent slowly with vigorous stirring. 2. Consider a solvent system in which all components are soluble. 3. If a product is precipitating, this can sometimes be advantageous for purification. |
| The reaction is sluggish or incomplete. | Poor solubility is limiting the concentration of the dissolved starting material, thus slowing down the reaction rate. | 1. Increase the reaction temperature if the reaction components are stable. 2. Employ a method to increase solubility, such as pH adjustment or phase transfer catalysis. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water | Polar Protic | Sparingly soluble | Solubility increases with pH (formation of carboxylate salt). |
| Methanol | Polar Protic | Soluble | A good choice for many reactions. |
| Ethanol | Polar Protic | Soluble | Similar to methanol. |
| Acetone | Polar Aprotic | Moderately Soluble | |
| Dichloromethane (DCM) | Nonpolar Aprotic | Slightly Soluble | Often used in amide coupling reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A good solvent for many coupling reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Can be difficult to remove after reaction. |
| Toluene | Nonpolar Aromatic | Sparingly Soluble | |
| Hexane | Nonpolar | Insoluble |
Comparative Solubility of Structurally Similar Benzoic Acids
| Solvent | 2-Chlorobenzoic Acid (x₁) | 4-Chlorobenzoic Acid (x₁) | 2-Fluorobenzoic Acid (x₁) |
| Methanol | 0.292 | 0.121 | 0.383 |
| Ethanol | 0.285 | 0.125 | 0.370 |
| Acetone | 0.419 | 0.224 | 0.501 |
| Toluene | 0.083 | 0.015 | 0.120 |
| Hexane | 0.001 | 0.0002 | 0.001 |
Data sourced and adapted from the IUPAC-NIST Solubility Data Series.
Experimental Protocols
Protocol 1: Improving Solubility with a Co-solvent System
Objective: To enhance the solubility of this compound in a primary reaction solvent by introducing a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Dichloromethane)
-
Co-solvent (e.g., Dimethyl Sulfoxide)
-
Reaction vessel with magnetic stirring
Procedure:
-
To the reaction vessel, add the this compound.
-
Add a small volume of the co-solvent (e.g., 5-10% of the total final volume) and stir until the solid is fully dissolved.
-
Slowly add the primary reaction solvent to the desired final volume while continuing to stir.
-
Observe the solution for any signs of precipitation. If the solution remains clear, the co-solvent system is effective.
Protocol 2: Improving Solubility by pH Adjustment (Salt Formation)
Objective: To increase the aqueous solubility of this compound by converting it to its more soluble carboxylate salt.
Materials:
-
This compound
-
Aqueous buffer or water
-
A suitable base (e.g., 1 M Sodium Hydroxide, Triethylamine)
-
Reaction vessel with magnetic stirring
-
pH meter or pH paper
Procedure:
-
Suspend the this compound in the aqueous solvent.
-
While stirring, slowly add the base dropwise.
-
Monitor the pH of the solution. Continue adding the base until the solid dissolves completely. The pH will typically need to be raised above the pKa of the carboxylic acid (generally around 3-4 for substituted benzoic acids).
-
The resulting solution of the carboxylate salt can then be used in the subsequent reaction.
Protocol 3: Aiding Dissolution with Sonication
Objective: To use sonication to facilitate the dissolution of this compound in a reaction solvent.
Materials:
-
This compound
-
Reaction solvent
-
Vial or flask
-
Ultrasonic bath
Procedure:
-
Add the this compound and the solvent to the vial or flask.
-
Place the vessel in the ultrasonic bath.
-
Sonicate the mixture in short intervals (e.g., 5-10 minutes) to avoid excessive heating of the sample.
-
After each interval, visually inspect the solution for undissolved solids.
-
Repeat sonication until the solid is completely dissolved.
Visualizations
Caption: A troubleshooting workflow for addressing common solubility issues.
Caption: An overview of methods to improve the solubility of the compound.
References
Minimizing byproduct formation in the synthesis of 5-Chloro-2-fluorobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Chloro-2-fluorobenzoyl chloride.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 5-Chloro-2-fluorobenzoyl chloride.
Issue 1: Low Yield of 5-Chloro-2-fluorobenzoyl chloride
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is used in a slight excess (1.1-1.5 equivalents).- Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC. |
| Degradation of the product | - Avoid excessive heating or prolonged reaction times, which can lead to decomposition.- Ensure the work-up procedure is performed promptly after reaction completion. |
| Moisture in the reaction | - Use oven-dried glassware and anhydrous solvents.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Loss during work-up/purification | - Optimize the extraction and washing steps to minimize loss of the product in the aqueous phase.- If using distillation for purification, ensure the vacuum is adequate and the temperature is controlled to prevent thermal degradation. |
Issue 2: Presence of Unreacted 5-Chloro-2-fluorobenzoic acid
| Possible Cause | Suggested Solution |
| Insufficient chlorinating agent | - Increase the stoichiometry of the chlorinating agent. |
| Low reaction temperature or short reaction time | - Gradually increase the reaction temperature and monitor for the disappearance of the starting material.- Extend the reaction time. |
| Poor quality of chlorinating agent | - Use a fresh, high-purity bottle of the chlorinating agent. |
Issue 3: Formation of Colored Impurities
| Possible Cause | Suggested Solution |
| Reaction temperature too high | - Perform the reaction at a lower temperature. For thionyl chloride, reflux is common, but for more reactive substrates, a lower temperature might be necessary. |
| Presence of impurities in the starting material | - Recrystallize or purify the starting this compound before use. |
| Side reactions | - The use of a catalytic amount of DMF with oxalyl chloride or thionyl chloride can sometimes lead to colored byproducts if not controlled properly. Optimize the catalyst amount. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 5-Chloro-2-fluorobenzoyl chloride?
A1: While specific byproducts can depend on the exact reaction conditions, potential impurities include:
-
Unreacted this compound: Due to incomplete reaction.
-
Anhydride formation: Reaction of the product with unreacted starting material can form the corresponding anhydride.
-
Esters: If an alcohol is present as an impurity or used as a solvent.
-
Byproducts from the chlorinating agent: For example, when using thionyl chloride, sulfur-containing impurities can arise.
Q2: What is the recommended chlorinating agent for this synthesis?
A2: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used. Thionyl chloride is often used for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous. Oxalyl chloride is generally more reactive and can be used at lower temperatures, often with a catalytic amount of dimethylformamide (DMF), which can lead to cleaner reactions.
Q3: How can I purify the final 5-Chloro-2-fluorobenzoyl chloride?
A3: The most common method for purifying acyl chlorides is vacuum distillation .[2] This is effective for separating the product from less volatile impurities like the starting carboxylic acid and any anhydride byproduct. For solid impurities, filtration may be sufficient. Column chromatography is generally not recommended for acyl chlorides due to their high reactivity and susceptibility to hydrolysis on silica gel.
Q4: What are the critical parameters to control to minimize byproduct formation?
A4: The most critical parameters are:
-
Anhydrous conditions: Moisture will hydrolyze the acyl chloride product back to the carboxylic acid.[1]
-
Purity of starting materials: Impurities in the this compound can lead to corresponding byproducts.
-
Reaction temperature: Controlling the temperature can prevent side reactions and decomposition.
-
Stoichiometry of reagents: A slight excess of the chlorinating agent is typically used to ensure complete conversion of the carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-fluorobenzoyl chloride using Thionyl Chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq). The flask should be under an inert atmosphere (N₂ or Ar).
-
Addition of Thionyl Chloride: Add thionyl chloride (1.5 eq) dropwise to the flask at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂) and by TLC analysis of a quenched aliquot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purification: Purify the crude 5-Chloro-2-fluorobenzoyl chloride by vacuum distillation to obtain the final product.
Visualizations
Caption: Workflow for the synthesis of 5-Chloro-2-fluorobenzoyl chloride.
References
Technical Support Center: Suzuki Coupling Reactions with 5-Chloro-2-fluorobenzoic Acid Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 5-chloro-2-fluorobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound giving a low yield or failing completely?
A1: Low yields or reaction failure with this compound, an electron-deficient aryl chloride, are common issues. The primary reasons often relate to the challenging nature of the substrate and suboptimal reaction conditions. Key factors include:
-
Inefficient Oxidative Addition: The carbon-chlorine bond is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step of the palladium catalyst difficult.[1][2] This step is often rate-limiting for aryl chlorides.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air, leading to oxidation and the formation of inactive palladium black.[3] Improperly degassed reaction mixtures are a common cause of deactivation.
-
Suboptimal Catalyst/Ligand System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating aryl chlorides.[4] More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) are typically required.[2][5]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling, and dehalogenation of the starting material can consume reagents and reduce the yield of the desired product.[6][7]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability and reactivity. An unsuitable combination can halt the reaction.[1]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The three most prevalent side reactions in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively removing it from the catalytic cycle.[3] It is often catalyzed by the base and can be exacerbated by prolonged reaction times or excessive water.[6]
-
Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can occur if a Pd(II) precatalyst is used and its reduction to Pd(0) is inefficient.[3][6]
-
Dehalogenation: This is the replacement of the chlorine atom on the starting material with a hydrogen atom. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture, such as certain amine bases or alcoholic solvents.[3]
-
Minimization: Avoid hydride-donating solvents or bases. Ensure high-purity reagents and solvents.
-
Q3: How do I select the optimal catalyst and ligand for coupling an electron-deficient aryl chloride?
A3: The choice of catalyst and ligand is critical for activating the C-Cl bond. For challenging substrates like this compound:
-
Catalyst Source: While Pd(II) sources like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) state. This can sometimes lead to side reactions like homocoupling.[4] Using a Pd(0) source such as Pd(PPh₃)₄ or a pre-catalyst that readily generates Pd(0) can be more efficient.
-
Ligands: Electron-rich and sterically hindered phosphine ligands are necessary to promote the difficult oxidative addition step with aryl chlorides.[3][5] They also facilitate the final reductive elimination step. Buchwald ligands (e.g., SPhos, XPhos) and other bulky phosphines like P(t-Bu)₃ are highly effective for these transformations.[10][11] Simple ligands like PPh₃ are often insufficient.[4]
Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Problem 1: Low or No Product Yield
If your reaction is not proceeding or giving very low conversion, consider the following causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Inefficient Oxidative Addition | The C-Cl bond is difficult to activate. Switch to a more effective ligand system. Bulky, electron-rich phosphine ligands are recommended for aryl chlorides.[5] |
| Catalyst Deactivation | The Pd(0) catalyst may have been oxidized. Ensure all solvents and reagents are thoroughly degassed by sparging with an inert gas (N₂ or Ar) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7] Check the quality of your palladium source; older dba complexes can degrade.[3] |
| Boronic Acid Instability | The boronic acid may be decomposing via protodeboronation.[6] Consider switching to a more stable boronic ester (e.g., pinacol, MIDA) or a trifluoroborate salt, which hydrolyze slowly in situ.[9] Alternatively, try less harsh basic conditions or shorter reaction times. |
| Suboptimal Base/Solvent | The base or solvent may not be suitable. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[1][2] The presence of some water is often necessary for the transmetalation step, particularly with boronic acids.[7] |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or product.[12] |
Problem 2: Significant Side Product Formation
If you are isolating significant quantities of byproducts, identify them and use the table below to address the issue.
| Observed Side Product | Potential Cause | Recommended Solution(s) |
| Homocoupling of Boronic Acid | Presence of oxygen or excess Pd(II) species in the reaction mixture.[3] | Ensure rigorous degassing of all solvents and reagents.[5] Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that efficiently generates the active species.[4] Slow addition of the boronic acid can sometimes help.[7] |
| Protodeboronation of Boronic Acid | Base-catalyzed hydrolysis of the boronic acid.[6] | Use a milder base (e.g., K₂CO₃ instead of stronger bases). Minimize the amount of water in the reaction or use anhydrous conditions if employing a boronic ester.[13] Switch to a more stable boronic ester (pinacol, MIDA, etc.).[8] |
| Dehalogenation of Aryl Halide | Presence of a hydride source in the reaction mixture.[3] | Screen different bases to find one that does not promote dehalogenation. Use high-purity, anhydrous solvents to avoid impurities that could act as hydride donors.[7] |
Data Presentation: Catalyst & Base Selection
The selection of catalyst, ligand, and base is critical. The tables below summarize common choices for challenging Suzuki couplings involving aryl chlorides.
Table 1: Recommended Ligands for Aryl Chloride Coupling
| Ligand Class | Examples | Key Features |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically hindered. Excellent for activating C-Cl bonds, often allowing for lower temperatures and catalyst loadings.[10] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strong electron-donating ability promotes oxidative addition.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable palladium complexes, effective for aryl chloride activation.[14] |
Table 2: Common Bases for Suzuki-Miyaura Coupling
| Base | Typical Solvent(s) | Notes |
| Potassium Carbonate (K₂CO₃) | Dioxane/H₂O, Toluene/H₂O, Ethanol | A moderately strong and widely used base. A good starting point for optimization.[11] |
| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene | A stronger base, often effective when other bases fail, particularly with sterically hindered substrates.[15] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, THF | Highly soluble and effective, though more expensive. Can be beneficial in difficult couplings.[12] |
| Potassium Fluoride (KF) | Dioxane, THF | Can be very effective, especially with boronic acids, but may require anhydrous conditions.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting protocol and may require optimization for specific boronic acid partners.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronic ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[15]
-
Ligand (e.g., SPhos, 4 mol%)[15]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)[15]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)[15]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the base, the palladium catalyst, and the ligand.[15]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent system via syringe.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
If the product is a carboxylic acid, an acidic workup (e.g., with 1M HCl) followed by extraction may be necessary.[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.[17]
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing failed Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Chloro-2-fluorobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from commercial 5-Chloro-2-fluorobenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
While a definitive list of impurities can vary between suppliers and synthetic routes, common contaminants in similar aromatic carboxylic acids may include:
-
Positional Isomers: Isomers such as 3-Chloro-2-fluorobenzoic acid or 2-Chloro-5-fluorobenzoic acid can be difficult to separate due to their similar physical properties.
-
Starting Materials: Unreacted precursors from the synthesis process may be present.
-
Side-Reaction Byproducts: The synthesis of halogenated benzoic acids can sometimes lead to the formation of colored, tar-like impurities.[1]
-
Residual Solvents: Solvents used during the manufacturing process may remain in the final product.
Q2: My this compound appears discolored (e.g., yellow or brown). How can I remove the color?
Discoloration is typically caused by organic impurities or tar-like byproducts from the synthesis.[1] An effective method to remove these impurities is through treatment with activated charcoal during recrystallization. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.
Q3: I am having difficulty inducing crystallization during the recrystallization process. What should I do?
Several factors can hinder crystallization:
-
Supersaturation: The solution may not be sufficiently saturated. Try boiling off some of the solvent to increase the concentration of the solute.
-
Lack of Nucleation Sites: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
-
Cooling Rate: Allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of larger, purer crystals.[2]
Q4: My compound is "oiling out" instead of forming solid crystals. What is happening and how can I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional solvent. Then, allow the solution to cool more slowly to encourage proper crystal formation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration. | - Concentrate the filtrate by boiling off some solvent and cool again to recover more product. - Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Product Purity is Still Low After a Single Recrystallization | - The chosen solvent system is not optimal for separating the specific impurities. - Co-precipitation of impurities with the product. | - Perform a second recrystallization, potentially with a different solvent system. - For persistent impurities, consider preparative chromatography (e.g., column chromatography) for more effective separation. |
| Broad or Depressed Melting Point of Purified Product | - The sample is still impure. - Residual solvent is present in the crystals. | - Repeat the purification step (recrystallization). - Ensure the crystals are thoroughly dried under vacuum to remove any remaining solvent. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This is a common and effective method for purifying many aromatic carboxylic acids.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Water Addition: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Re-dissolution: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or other solids.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Data Comparison (Hypothetical)
The following table presents hypothetical data to illustrate the potential improvement in purity using different purification methods. Actual results may vary depending on the initial purity and the specific impurities present.
| Purification Method | Starting Purity (%) | Purity After 1st Pass (%) | Purity After 2nd Pass (%) | Typical Yield (%) |
| Recrystallization (Ethanol/Water) | 95.0 | 98.5 | 99.5 | 70-85 |
| Column Chromatography | 95.0 | 99.8 | N/A | 50-70 |
Visual Workflows
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Synthesis of 5-Chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chloro-2-fluorobenzoic acid. This valuable building block is utilized in the development of pharmaceuticals, such as kinase inhibitors, and advanced materials like polymeric electrolyte membranes.[1] This guide addresses common challenges encountered during laboratory-scale and pilot-plant production.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the common synthetic routes for this compound?
-
A1: The two primary industrial-scale synthetic routes are the oxidation of 2-chloro-5-fluorotoluene and the Grignard reaction of a corresponding halo-substituted benzene with carbon dioxide.
-
-
Q2: What are the key physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 394-30-9 |
| Molecular Formula | C₇H₄ClFO₂ |
| Molecular Weight | 174.56 g/mol |
| Melting Point | 152-157 °C[3] |
| Appearance | White to off-white powder/crystal[4] |
-
Q3: What are the main applications of this compound?
Troubleshooting Guides
Synthesis Route 1: Oxidation of 2-Chloro-5-fluorotoluene
This route involves the oxidation of the methyl group of 2-chloro-5-fluorotoluene to a carboxylic acid, commonly using a strong oxidizing agent like potassium permanganate (KMnO₄).
Experimental Workflow: Oxidation
Caption: Workflow for the oxidation of 2-chloro-5-fluorotoluene.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Oxidation: Insufficient reaction time, temperature, or amount of oxidant. | - Monitor the reaction by TLC to ensure the disappearance of the starting material. - Gradually increase the reaction temperature, but avoid excessive heat which can lead to side reactions. - Use a slight excess of KMnO₄. |
| Side Reactions: Over-oxidation leading to ring cleavage. | - Maintain careful control over the reaction temperature. - Consider using a phase-transfer catalyst to improve the reaction selectivity at lower temperatures. | |
| Product is Off-White or Brownish | Manganese Dioxide (MnO₂) Contamination: Incomplete removal of MnO₂ byproduct. | - Ensure thorough washing of the crude product after filtration. - A sodium bisulfite wash during workup can help to reduce residual MnO₂. |
| Organic Impurities: Formation of byproducts from impurities in the starting material. | - Use high-purity 2-chloro-5-fluorotoluene. - Purify the final product by recrystallization. | |
| Difficulty in Filtration | Fine Particulate MnO₂: The physical nature of the MnO₂ precipitate can make filtration slow. | - Adding a filter aid such as celite before filtration can improve the flow rate. - Ensure the MnO₂ is well-coagulated by allowing the reaction mixture to cool completely before filtering. |
Experimental Protocol: Oxidation of 2-Chloro-5-fluorotoluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-5-fluorotoluene and water.
-
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO₄) in portions. The reaction is exothermic and the temperature should be carefully monitored.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with hot water.
-
Isolation: Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid (HCl) until a precipitate forms.
-
Purification: Collect the crude this compound by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize from a suitable solvent system (e.g., ethanol/water).
Synthesis Route 2: Grignard Reaction
This route involves the formation of a Grignard reagent from a di-halogenated benzene precursor, followed by carboxylation with solid carbon dioxide (dry ice). The choice of starting material is critical; typically, a bromo-substituted precursor is used due to the higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds.
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failure to Initiate Grignard Reaction | Moisture: Presence of water in glassware, solvent, or on the surface of the magnesium. | - Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). - Use anhydrous solvents. - Use fresh, dry magnesium turnings. |
| Inactive Magnesium Surface: Oxide layer on the magnesium turnings. | - Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. - Gently crush the magnesium turnings in a dry mortar and pestle before use. | |
| Low Yield of Carboxylic Acid | Wurtz Coupling: The Grignard reagent reacts with the starting aryl halide to form a biphenyl byproduct.[5] | - Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide. - Ensure the reaction temperature does not rise too quickly. |
| Reaction with CO₂ is Inefficient: Poor mixing or insufficient CO₂. | - Vigorously stir the Grignard solution while adding it to a large excess of freshly crushed dry ice. - "Inverse addition" (adding the Grignard reagent to the dry ice) is generally preferred. | |
| Presence of Ketone Byproduct | Reaction of Carboxylate with Grignard Reagent: The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent. | - Use a large excess of CO₂ to ensure the Grignard reagent is consumed quickly. - Maintain a low reaction temperature during the addition to the CO₂. |
| Isomeric Impurities | Formation of the "wrong" Grignard reagent: If the starting material has multiple reactive halogens, a mixture of Grignard reagents can form. | - Choose a starting material with a significant difference in halogen reactivity (e.g., bromo vs. chloro/fluoro). The C-Br bond is significantly more reactive for Grignard formation than C-Cl or C-F. |
Experimental Protocol: Grignard Reaction
-
Preparation: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place dry magnesium turnings in the flask.
-
Grignard Formation: Add a solution of 1-bromo-2-chloro-5-fluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously (indicated by bubbling and a gentle reflux). If not, gentle heating or the addition of an activator may be necessary. Once initiated, maintain a gentle reflux by controlling the addition rate.
-
Carboxylation: After the magnesium has been consumed, cool the Grignard solution in an ice bath. In a separate flask, place a large excess of freshly crushed solid carbon dioxide (dry ice). Slowly pour the Grignard solution onto the dry ice with vigorous stirring.[5]
-
Work-up: Allow the mixture to warm to room temperature, and the excess CO₂ to sublime. Add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Data Presentation
Comparison of Synthetic Routes
| Parameter | Oxidation of 2-Chloro-5-fluorotoluene | Grignard Reaction |
| Starting Materials | 2-Chloro-5-fluorotoluene, KMnO₄ | 1-Bromo-2-chloro-5-fluorobenzene, Mg, CO₂ |
| Key Advantages | - Fewer steps. - Readily available starting material. | - Generally high-yielding. - Can be adapted for various substituted benzoic acids. |
| Key Challenges | - Potential for over-oxidation. - Removal of MnO₂ byproduct. - Potential for incomplete reaction. | - Highly sensitive to moisture and air. - Potential for Wurtz coupling and other side reactions. - Requires anhydrous conditions. |
| Typical Yield | Moderate to High | High |
| Scale-up Considerations | - Exothermic reaction requires careful temperature control. - Handling large quantities of solid MnO₂. | - Initiation of the Grignard reaction can be difficult to control on a large scale. - Maintaining anhydrous conditions in large reactors. |
Disclaimer: The information provided in this technical support center is for guidance only. All experimental work should be conducted in a suitable laboratory environment with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
Stability issues of 5-Chloro-2-fluorobenzoic acid under acidic or basic conditions
Welcome to the Technical Support Center for 5-Chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.
Disclaimer: Specific stability data for this compound under acidic and basic stress conditions is not extensively available in published literature. The information provided herein is based on general principles of chemical stability, forced degradation studies, and data from structurally similar compounds. It is crucial to perform compound-specific experimental studies to determine the definitive stability profile.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard storage conditions?
A1: this compound is generally considered stable under recommended storage conditions, which typically include storage in a well-sealed container, protected from light and moisture, at ambient temperature.
Q2: What are the potential stability issues I should be aware of when working with this compound in acidic or basic solutions?
A2: While specific data is limited, halogenated benzoic acids can be susceptible to degradation under stress conditions. Potential issues include:
-
Hydrolysis: The carboxylic acid group can undergo reactions in the presence of strong acids or bases, particularly at elevated temperatures.
-
Decarboxylation: At high temperatures, benzoic acid derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group.
-
Halogen Substitution: Although less common under typical laboratory conditions, nucleophilic substitution of the fluorine or chlorine atoms is a theoretical possibility under harsh conditions.
Q3: What are the likely degradation products of this compound under acidic or basic hydrolysis?
A3: Based on the degradation pathways of similar halogenated aromatic compounds, potential degradation products could include:
-
Under acidic conditions: The compound is expected to be relatively stable, but forced conditions (high temperature, high acid concentration) could potentially lead to decarboxylation to form 1-chloro-4-fluorobenzene.
-
Under basic conditions: Saponification of the carboxylic acid to its corresponding salt will occur. Under harsh conditions, nucleophilic substitution of the fluorine atom by a hydroxyl group to form 5-chloro-2-hydroxybenzoic acid is a possibility, as the fluorine atom is activated by the electron-withdrawing carboxylic acid group.
Q4: How can I experimentally determine the stability of this compound for my specific application?
A4: A forced degradation study is the recommended approach. This involves subjecting a solution of the compound to various stress conditions (e.g., acid, base, heat, oxidation, light) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Perform a forced degradation study to identify potential degradants. Ensure the analytical method is stability-indicating and can resolve the parent compound from all degradation products. |
| Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection to check for solvent peaks. | |
| Loss of compound potency over time in solution | The compound is unstable under the storage or experimental conditions. | Store stock solutions at a lower temperature (e.g., 2-8 °C) and protect from light. Prepare fresh working solutions daily. For aqueous solutions, consider using a buffer to maintain a stable pH. |
| Precipitation of the compound from solution | The solubility limit has been exceeded. | Confirm the solubility of this compound in your chosen solvent system. The solubility of carboxylic acids is pH-dependent; adjusting the pH may improve solubility. |
| Inconsistent experimental results | Degradation of the compound leading to variable concentrations. | Verify the purity of your starting material. Implement a stability testing protocol for your solutions to ensure their integrity throughout your experiments. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for your specific experimental setup and analytical capabilities.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Heating block or water bath
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acidic Degradation:
-
In a vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
In a separate vial, mix a known volume of the stock solution with an equal volume of 1 M HCl.
-
Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, dilute with mobile phase to a suitable concentration, and analyze by HPLC.
-
-
Basic Degradation:
-
In a vial, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
In a separate vial, mix a known volume of the stock solution with an equal volume of 1 M NaOH.
-
Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C).
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, dilute with mobile phase to a suitable concentration, and analyze by HPLC.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture (without acid or base) and analyze at each time point.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Suggested Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).
-
Example Gradient: Start with 30% Acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV absorbance maximum of this compound (typically around 230-280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended use.
Data Presentation
As no specific quantitative data for the degradation of this compound was found, a template table is provided below for users to populate with their own experimental results.
Table 1: Example Data Summary for Forced Degradation of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 M HCl | 24 | RT | User Data | User Data | User Data |
| 0.1 M HCl | 24 | 60 | User Data | User Data | User Data |
| 1 M HCl | 24 | RT | User Data | User Data | User Data |
| 1 M HCl | 24 | 60 | User Data | User Data | User Data |
| 0.1 M NaOH | 24 | RT | User Data | User Data | User Data |
| 0.1 M NaOH | 24 | 60 | User Data | User Data | User Data |
| 1 M NaOH | 24 | RT | User Data | User Data | User Data |
| 1 M NaOH | 24 | 60 | User Data | User Data | User Data |
RT: Room Temperature
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Validation & Comparative
A Comparative Guide to 5-Chloro-2-fluorobenzoic Acid and 2-Chloro-5-fluorobenzoic Acid for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriately substituted building blocks is critical for achieving desired biological activity and optimizing synthetic routes. Among the vast array of available intermediates, halogenated benzoic acids play a pivotal role. This guide provides a detailed, objective comparison of two constitutional isomers: 5-Chloro-2-fluorobenzoic acid and 2-Chloro-5-fluorobenzoic acid. While both share the same molecular formula, the positional differences of the chlorine and fluorine atoms on the aromatic ring lead to distinct physicochemical properties, reactivity, and ultimately, different applications in organic synthesis.
Physicochemical Properties: A Tale of Two Isomers
The subtle change in the arrangement of the halogen substituents has a discernible impact on the physical properties of these compounds. A summary of their key physicochemical data is presented below for easy comparison.
| Property | This compound | 2-Chloro-5-fluorobenzoic acid |
| CAS Number | 394-30-9 | 2252-50-8 |
| Molecular Formula | C₇H₄ClFO₂ | C₇H₄ClFO₂ |
| Molecular Weight | 174.56 g/mol | 174.56 g/mol |
| Appearance | White to almost white powder/crystal | Off-white powder |
| Melting Point | 152-157 °C | 147-153 °C |
| Acidity (pKa) | Estimated to be slightly lower than 2-fluorobenzoic acid (pKa ≈ 3.27) due to the electron-withdrawing chloro group. | Estimated to be slightly higher than 2-chlorobenzoic acid (pKa ≈ 2.89) due to the electron-donating resonance effect of the fluoro group. |
| Solubility | Generally soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons. | Similar to its isomer, it is soluble in common organic solvents. |
Spectroscopic Data
The distinct substitution patterns of the two isomers are clearly reflected in their spectroscopic data.
This compound:
-
¹H NMR: The proton NMR spectrum will show three distinct aromatic proton signals, with coupling patterns influenced by both the fluorine and chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum will exhibit seven signals, with the chemical shifts of the carbons directly attached to the halogens and the carboxylic acid group being most informative.
-
IR (KBr): The infrared spectrum will display a characteristic broad O-H stretch for the carboxylic acid, a strong C=O stretch, and various C-H and C-C aromatic stretches, as well as C-F and C-Cl stretches.
2-Chloro-5-fluorobenzoic acid:
-
¹H NMR: Similar to its isomer, the proton NMR will show three aromatic signals, but with different chemical shifts and coupling constants due to the altered positions of the halogens.
-
¹³C NMR: The carbon spectrum will also show seven signals, with the positions of the halogenated carbons being a key differentiator from its isomer.
-
IR (ATR-Neat): The IR spectrum will show similar characteristic peaks for the carboxylic acid and aromatic ring, with potential subtle shifts in the C-F and C-Cl stretching frequencies.
Synthesis and Experimental Protocols
The synthetic routes to these isomers often start from commercially available substituted toluenes or anilines. Below are representative experimental protocols for the synthesis of each compound.
Synthesis of this compound
A common route to this compound involves the oxidation of 5-chloro-2-fluorotoluene.
Experimental Protocol:
-
Oxidation: To a stirred solution of 5-chloro-2-fluorotoluene in a mixture of pyridine and water, add potassium permanganate portion-wise at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Acidification: Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of this compound.
Synthesis of 2-Chloro-5-fluorobenzoic Acid
A plausible synthetic route to 2-Chloro-5-fluorobenzoic acid involves a Sandmeyer-type reaction starting from 2-amino-5-fluorobenzoic acid.
Experimental Protocol:
-
Diazotization: Dissolve 2-amino-5-fluorobenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor for the cessation of nitrogen gas evolution.
-
Work-up: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from an appropriate solvent to obtain pure 2-Chloro-5-fluorobenzoic acid.
Synthesis of 2-Chloro-5-fluorobenzoic acid.
Reactivity and Applications in Synthesis
The differing electronic environments of the two isomers, dictated by the positions of the electron-withdrawing fluorine and chlorine atoms, influence their reactivity and their utility as synthetic intermediates.
This compound:
The fluorine atom at the 2-position, ortho to the carboxylic acid, exerts a strong inductive electron-withdrawing effect, increasing the acidity of the carboxylic proton. The chlorine atom at the 5-position further enhances this effect. This electronic arrangement makes the carboxylic acid group highly reactive for transformations such as esterification and amidation.
Key Applications:
-
Pharmaceutical Synthesis: This isomer is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the molecular design of pyrimidine-based Aurora kinase inhibitors, where the chloride substituent has been shown to enhance binding affinity to the target protein. It also serves as an intermediate in the development of anti-inflammatory and analgesic drugs.
-
Agrochemicals: It is utilized in the formulation of herbicides and pesticides.
-
Materials Science: this compound is employed in the synthesis of specialty polymers. For example, it is a precursor for poly(phenylene ether)-based electrolyte membranes used in fuel cells.
2-Chloro-5-fluorobenzoic acid:
In this isomer, the chlorine atom is ortho to the carboxylic acid, while the fluorine is at the 5-position. The ortho-chloro group significantly increases the acidity of the carboxylic acid due to its strong inductive effect. The fluorine atom at the para position to the chlorine can influence the overall electronic distribution of the ring.
Key Applications:
-
Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
-
Agrochemicals: It is used in the development of herbicides and fungicides.
-
Specialty Chemicals: Its stability and reactivity make it a valuable precursor in the production of various specialty chemicals.
Logical Relationship in Drug Design
The choice between these two isomers in a drug discovery program is often dictated by the specific structure-activity relationships (SAR) of the target protein. The different substitution patterns can lead to distinct binding interactions and pharmacokinetic properties of the final drug molecule.
Structure-Activity Relationship (SAR) considerations.
Conclusion
This compound and 2-Chloro-5-fluorobenzoic acid, while isomeric, are distinct chemical entities with unique properties and applications. The choice between them in a synthetic campaign is a strategic decision based on the desired reactivity, the specific requirements of the target molecule, and the overall synthetic strategy. For researchers in drug discovery and agrochemical development, a thorough understanding of the nuances of these isomers is essential for the rational design and efficient synthesis of novel, high-performing molecules. This guide provides a foundational comparison to aid in the selection of the most suitable building block for a given synthetic challenge.
A Comparative Guide to the Reactivity of 5-Chloro-2-fluorobenzoic Acid and 5-bromo-2-fluorobenzoic Acid for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is critical for the synthesis of novel and effective molecules. Halogenated benzoic acids are a key class of intermediates, and understanding the nuanced differences in their reactivity is paramount for efficient synthetic route design. This guide provides a detailed, data-driven comparison of the reactivity of two closely related compounds: 5-Chloro-2-fluorobenzoic acid and 5-bromo-2-fluorobenzoic acid.
Physicochemical Properties: A Foundation for Reactivity
The intrinsic physicochemical properties of a molecule lay the groundwork for its chemical behavior. Below is a summary of the key properties of this compound and 5-bromo-2-fluorobenzoic acid.
| Property | This compound | 5-bromo-2-fluorobenzoic acid |
| CAS Number | 394-30-9[1][2][3] | 146328-85-0 |
| Molecular Formula | C₇H₄ClFO₂[1][2][3] | C₇H₄BrFO₂ |
| Molecular Weight | 174.56 g/mol [1] | 219.01 g/mol |
| Melting Point | 152-157 °C[3] | 141-145 °C[4] |
| Appearance | White powder[3] | White to light yellow to light orange powder to crystal |
| pKa (Predicted) | Not available | 2.88 ± 0.10[4] |
| Solubility | Not explicitly stated | Slightly soluble in water[4] |
Key Insights: The bromo- derivative has a higher molecular weight, as expected. The melting point ranges are comparable. A significant predicted difference lies in the acidity, with 5-bromo-2-fluorobenzoic acid expected to be a stronger acid. This is likely due to the greater electron-withdrawing inductive effect of bromine compared to chlorine at the meta position relative to the carboxylic acid, which stabilizes the carboxylate anion.
Theoretical Framework for Reactivity Comparison
The reactivity of these molecules is primarily dictated by the electronic effects of the halogen substituents on the aromatic ring and the nature of the carbon-halogen bond.
Caption: Key factors influencing the reactivity of halo-substituted benzoic acids.
Reactivity in Key Organic Transformations
While direct comparative experimental data for these two specific compounds is scarce, we can infer their relative reactivity based on established principles of organic chemistry.
Acidity and Carboxylate Reactivity
As indicated by the predicted pKa value, 5-bromo-2-fluorobenzoic acid is expected to be the stronger acid . This enhanced acidity translates to a more stable carboxylate anion, which can be a poorer nucleophile in certain reactions. However, for reactions where the carboxylate is activated (e.g., conversion to an acyl chloride or active ester), the electronic effects of the ring substituents on the carbonyl carbon's electrophilicity become more significant.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate is often dependent on the ability of the leaving group to depart and the stabilization of the intermediate Meisenheimer complex. The fluorine atom at the 2-position, being ortho to the carboxylic acid, will have a significant influence. However, when considering the halogen at the 5-position as a potential leaving group, the general trend for leaving group ability in SNAr is F > Cl > Br > I. This is due to the high electronegativity of fluorine stabilizing the transition state. Therefore, for a hypothetical SNAr reaction at the 5-position, the chloro-derivative would be expected to be more reactive than the bromo-derivative, assuming the reaction proceeds via the classical addition-elimination mechanism.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
For cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond strength of C-X follows the trend C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in Suzuki and similar cross-coupling reactions generally follows the order I > Br > Cl > F . Therefore, 5-bromo-2-fluorobenzoic acid is expected to be significantly more reactive than this compound in palladium-catalyzed cross-coupling reactions . This allows for milder reaction conditions, lower catalyst loadings, and often higher yields with the bromo-derivative.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for both this compound and 5-bromo-2-fluorobenzoic acid. Researchers should optimize conditions for each specific substrate.
General Protocol for Amide Bond Formation (EDC/HOBt Coupling)
This protocol describes a standard procedure for the synthesis of amides from a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Caption: General workflow for EDC/HOBt mediated amide coupling.
Materials:
-
5-Halo-2-fluorobenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 5-halo-2-fluorobenzoic acid, amine, and HOBt in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the stirred solution.
-
Slowly add EDC portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Fischer Esterification
This protocol outlines the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Materials:
-
5-Halo-2-fluorobenzoic acid
-
Alcohol (e.g., Methanol or Ethanol, in excess)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Dissolve the 5-halo-2-fluorobenzoic acid in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or distillation if necessary.
Conclusion and Recommendations
The choice between this compound and 5-bromo-2-fluorobenzoic acid is a strategic one that depends on the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , 5-bromo-2-fluorobenzoic acid is the superior choice due to the weaker C-Br bond, which facilitates faster oxidative addition and allows for milder reaction conditions.
-
In terms of acidity , 5-bromo-2-fluorobenzoic acid is predicted to be the stronger acid , which may influence the reactivity of the carboxylate in certain reactions.
-
For nucleophilic aromatic substitution at the 5-position , theoretical principles suggest that This compound may be more reactive , although this is highly dependent on the specific reaction conditions and mechanism.
For drug development professionals, the bromo-derivative offers greater versatility for late-stage functionalization via cross-coupling, a common strategy in medicinal chemistry. However, the chloro-analog may be a more cost-effective starting material for syntheses that do not require C-C bond formation at the 5-position. It is recommended that for any new synthetic route, both analogs be screened to empirically determine the optimal substrate for the desired transformation.
References
Efficacy of Kinase Inhibitors Derived from 5-Chloro-2-fluorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from the versatile chemical scaffold, 5-Chloro-2-fluorobenzoic acid. This analysis is supported by experimental data from peer-reviewed studies, offering insights into the structure-activity relationships and potency of these compounds against key oncogenic kinases. Detailed experimental methodologies and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.
Comparative Analysis of Inhibitor Potency
The following data summarizes the in-vitro efficacy of a pyrimidine-based Aurora kinase inhibitor synthesized using this compound. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, is presented. A lower IC50 value indicates greater potency.
| Compound ID | Target Kinase | Linker and Core Structure | Derivatization from this compound | IC50 (nM) | Reference |
| 13 | Aurora A | (S)-pyrrolidin-3-amine linker with a 2,4-diaminopyrimidine core | Amide bond formation with the pyrrolidine linker | 38.6 ± 7.0 | [] |
| 7 | Aurora A | (S)-pyrrolidin-3-amine linker with a 2,4-diaminopyrimidine core | Derived from 4-chlorobenzoic acid (lacks the ortho-fluoro group) | - | [] |
| 10 | Aurora A | (S)-pyrrolidin-3-amine linker with a 2,4-diaminopyrimidine core | Derived from 4-chloro-3-fluorobenzoic acid | 52.2 ± 8.1 | [] |
| 17 | Aurora A | (S)-pyrrolidin-3-amine linker with a 2,4-diaminopyrimidine core | Derived from 4-chloro-2,3-difluorobenzoic acid | 64.9 ± 13.7 | [] |
Structure-Activity Relationship Insights:
The substitution pattern of halogens on the benzoic acid moiety plays a crucial role in the inhibitory activity against Aurora A kinase. Compound 13, derived from this compound, demonstrates potent inhibition.[] When compared to an analog lacking the ortho-fluoro group (compound 7), the presence of the fluorine is associated with a significant increase in the ability to reduce cMYC/MYCN protein levels, a downstream effect of Aurora A inhibition.[] Altering the position of the fluorine atom, as seen in compounds 10 and 17, leads to a decrease in inhibitory potency against Aurora A.[] This suggests that the specific arrangement of the chloro and fluoro substituents in this compound is advantageous for potent Aurora A kinase inhibition within this chemical series.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Peptide substrate (e.g., Kemptide)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare the 1x Kinase Assay Buffer and dilute the Aurora A kinase, ATP, and peptide substrate to the desired concentrations in this buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the 1x Kinase Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Kinase Addition: Add 2.5 µL of the diluted Aurora A kinase solution to all wells except the "blank" controls. Add 2.5 µL of Kinase Assay Buffer to the "blank" wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the peptide substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general experimental workflow for evaluating these kinase inhibitors.
Caption: Simplified Aurora A signaling pathway and the point of inhibition by derivatives of this compound.
References
A Comparative Guide to Analytical Methods for the Purity Validation of 5-Chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For 5-Chloro-2-fluorobenzoic acid, a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals, rigorous purity assessment is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final product.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques for validating the purity of this compound, complete with supporting data and detailed experimental protocols.
Comparison of Analytical Techniques
Several analytical methods can be employed to determine the purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and classical Titrimetry. The choice of technique often depends on the specific requirements of the analysis, such as the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation.[3]
Data Presentation
The following table summarizes the key performance parameters of these techniques for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Titrimetry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.[3] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[3] | Neutralization reaction between the acidic analyte and a standardized basic solution.[4] |
| Selectivity | High; can separate the main component from structurally similar impurities.[4] | High; provides structural information that aids in the identification of impurities.[3] | Low; titrates the total acidity and is not specific to this compound.[5] |
| Accuracy | High (typical recovery of 98-102%) | High (typical recovery of 97-103% after derivatization) | Moderate to high, dependent on the purity of the titrant and accurate endpoint determination.[4] |
| Precision (RSD) | < 1% | < 2% | < 0.5% |
| Limit of Detection (LOD) | 1 - 10 µg/mL.[3] | 6 - 44 ng/L (after derivatization).[6] | Not applicable for impurity detection. |
| Limit of Quantitation (LOQ) | 5 - 30 µg/mL | 20 - 150 ng/L (after derivatization) | Not applicable for impurity detection. |
| Robustness | Good | Moderate (derivatization can be a source of variability) | High |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity determination of this compound using reversed-phase HPLC with UV detection.[3]
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable modifier)
-
Reference standard of this compound
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point is 60% A and 40% B, with a linear gradient to 100% B over 15-20 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 230 nm.[3]
-
Injection Volume: 10 µL.[3]
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.[3]
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent as the standard to a similar concentration.[3]
-
Analysis: Inject the blank (solvent), standard solutions, and the sample solution into the HPLC system.
-
Data Analysis: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions. Determine the concentration of this compound in the sample and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities. Derivatization is typically required for acidic compounds like this compound to improve their volatility and chromatographic performance.[3][6]
Instrumentation and Consumables:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Derivatization agent (e.g., BF3-methanol or diazomethane)
-
Solvent (e.g., methanol, ethyl acetate)
-
Reference standard of this compound
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Procedure:
-
Derivatization: Accurately weigh the sample and reference standard into separate vials. Add the derivatization agent (e.g., BF3-methanol) and heat as required to complete the reaction (e.g., 24 hours at 64 °C).[6][7]
-
Extraction: After derivatization, extract the methyl ester derivative into a suitable organic solvent.
-
Analysis: Inject the derivatized samples into the GC-MS system.
-
Data Analysis: Identify the peak for the methyl ester of this compound based on its retention time and mass spectrum. Quantify the purity by comparing the peak area to that of the derivatized reference standard.
Titrimetry
This classical method provides a straightforward assay of the total acidic content.[4]
Instrumentation and Reagents:
-
Burette (50 mL)
-
Magnetic stirrer
-
pH meter or color indicator (e.g., phenolphthalein)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol (neutralized)
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable volume of neutralized ethanol.[4]
-
Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.[4][5]
-
Calculation: The purity of the sample is calculated based on the volume of NaOH solution consumed, its molarity, and the mass of the sample.[4]
Mandatory Visualization
Caption: A logical workflow for the validation of an analytical method.
Caption: A decision tree for selecting the appropriate analytical method.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking the performance of 5-Chloro-2-fluorobenzoic acid in specific reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 5-Chloro-2-fluorobenzoic acid is a versatile reagent utilized in the synthesis of a range of molecules, from kinase inhibitors to advanced polymer materials. This guide provides an objective comparison of its performance in several key chemical transformations against common alternatives, supported by experimental data and detailed protocols.
Amidation Reactions: A Head-to-Head Comparison
Amide bond formation is a cornerstone of medicinal chemistry. In a comparative study, this compound was benchmarked against other substituted 2-fluorobenzoic acids in a model amidation reaction.
Table 1: Comparative Performance in Amidation Reaction
| Feature | This compound | 5-Cyclopropyl-2-fluorobenzoic Acid | 5-Methyl-2-fluorobenzoic Acid |
| Reaction Yield | 88-95% | 85-92% | 80-88% |
| Purity (crude) | >96% | >95% | >93% |
| Reaction Time | 3-5 hours | 4-6 hours | 5-7 hours |
Data represents typical results obtained under standardized reaction conditions.
The data indicates that this compound exhibits a slightly higher yield and shorter reaction time compared to the cyclopropyl and methyl analogues in this specific amidation reaction.[1] This can be attributed to the electronic effects of the substituents on the reactivity of the carboxylic acid.
Experimental Protocol: Amidation of Benzoic Acid Derivatives
General Procedure:
-
To a solution of the respective benzoic acid derivative (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Add the desired amine (1.05 eq.) to the mixture.
-
Continue stirring at room temperature for the time indicated in the comparative table.
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product can be purified by flash column chromatography on silica gel.[1]
Amidation Reaction Workflow
Suzuki Coupling: An Illustrative Comparison
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. The reactivity of aryl halides in this reaction generally follows the trend: I > Br > Cl > F. This is due to the bond dissociation energies of the carbon-halogen bond, where the C-Cl bond is stronger than C-Br and C-I bonds, making the oxidative addition step to the palladium catalyst more challenging for aryl chlorides. Consequently, reactions with aryl chlorides often require more forcing conditions (higher temperatures, more active catalysts) to achieve yields comparable to their bromide or iodide counterparts.
Table 2: Illustrative Comparison of Aryl Halide Reactivity in Suzuki Coupling
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 5-Iodo-2-fluorobenzoic Acid | Very High | Mild (e.g., room temp to 60°C) | Excellent |
| 5-Bromo-2-fluorobenzoic Acid | High | Moderate (e.g., 60-100°C) | Good to Excellent |
| This compound | Moderate | Forcing (e.g., >100°C, specialized ligands) | Moderate to Good |
| 2,5-Dichlorobenzoic Acid | Low | Very Forcing | Low to Moderate |
This table is illustrative and based on general reactivity trends. Actual yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
General Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl chloride (e.g., a derivative of this compound) (1.0 eq.), the arylboronic acid (1.5 eq.), a suitable palladium catalyst (e.g., Pd2(dba)3 with a phosphine ligand like SPhos or XPhos, 2-5 mol%), and a base (e.g., K3PO4, 2.0 eq.) in an oven-dried Schlenk tube.
-
Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Seal the tube and heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography.
References
A Comparative Guide to the Biological Activity of 5-Chloro-2-fluorobenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-Chloro-2-fluorobenzoic acid and its structurally related analogs. The information presented is curated from experimental data to offer a clear perspective on their potential applications in drug discovery and agrochemical development.
Overview of Biological Activities
This compound serves as a versatile scaffold in medicinal and agricultural chemistry. Its derivatives have demonstrated a range of biological activities, including kinase inhibition, antimicrobial effects, and herbicidal properties. The nature and position of substituents on the phenyl ring play a crucial role in modulating the potency and selectivity of these compounds.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data for this compound and its analogs across different biological assays.
Table 1: Kinase Inhibitory Activity
Derivatives of this compound have been investigated as inhibitors of various kinases, which are critical targets in oncology and immunology.
| Compound/Analog | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pyrimidine-based derivative | Aurora A | - | - | [1] |
| Fluorocyclopropyl amide derivative (cis-fluoro isomer) | Btk | Potent Inhibition | - | [2] |
| Fluorocyclopropyl amide derivative (trans-fluoro isomer) | Btk | Reduced Inhibition | - | [2] |
Note: Specific IC50 values for the pyrimidine-based Aurora A inhibitor derived from this compound were not publicly available in the reviewed literature.
Table 2: Anticancer Activity (Cytotoxicity)
The anti-proliferative effects of various benzoic acid derivatives have been evaluated in different cancer cell lines.
| Compound/Analog | Cell Line | GI50 (µM) | Reference |
| 5-chloro-6-methylaurone derivative (6i) | Melanoma | 1.90 | [3] |
| 5-chloro-6-methylaurone derivative (6i) | Breast Cancer | 2.70 | [3] |
| Ciminalum–thiazolidinone hybrid (2h) | NCI-60 Mean | 1.57 | [4] |
Table 3: Antimicrobial Activity
Substituted benzoic acid derivatives have shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | [5] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | [5] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Staphylococcus aureus | 125 | |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Bacillus subtilis | 125 |
Table 4: Synthetic Efficiency Comparison
In the synthesis of kinase inhibitors, the choice of the initial benzoic acid scaffold can impact reaction outcomes.
| Feature | 5-Cyclopropyl-2-fluorobenzoic acid | This compound | 5-Methyl-2-fluorobenzoic acid |
| Reaction Yield | 85-92% | 88-95% | 80-88% |
| Purity (crude) | >95% | >96% | >93% |
| Reaction Time | 4-6 hours | 3-5 hours | 5-7 hours |
Signaling Pathways
Derivatives of this compound have been shown to target key signaling pathways involved in cell proliferation and survival.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
A Comparative Guide to the Spectroscopic Data of 5-Chloro-2-fluorobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 5-Chloro-2-fluorobenzoic acid and its positional isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in pharmaceutical and materials science applications. This document presents a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Introduction to this compound Isomers
This compound and its isomers are important building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. Their chemical and physical properties are highly dependent on the relative positions of the chloro, fluoro, and carboxylic acid functional groups on the benzene ring. Spectroscopic techniques provide a powerful tool for differentiating these isomers.
Spectroscopic Data Comparison
The following sections and tables summarize the key spectroscopic data for this compound and a selection of its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | 7.93 (dd, J = 8.8, 5.2 Hz, 1H), 7.68 (dd, J = 8.8, 2.8 Hz, 1H), 7.42 (t, J = 8.8 Hz, 1H) |
| 2-Chloro-4-fluorobenzoic acid | 7.93 (dd, J=8.8, 6.8 Hz, 1H), 7.54 (dd, J=8.8, 2.4 Hz, 1H), 7.32 (td, J=8.8, 2.4 Hz, 1H)[1] |
| 3-Chloro-4-fluorobenzoic acid | 8.15 (dd, J = 7.2, 2.0 Hz, 1H), 7.99 (ddd, J = 8.8, 4.8, 2.0 Hz, 1H), 7.50 (t, J = 8.8 Hz, 1H) |
| 2-Chloro-6-fluorobenzoic acid | 7.44-7.37 (m, 1H), 7.31-7.27 (m, 1H), 7.10-7.07 (m, 1H) |
| 3-Chloro-2-fluorobenzoic acid | 7.85 (t, J = 7.6 Hz, 1H), 7.68 (t, J = 7.6 Hz, 1H), 7.34 (t, J = 7.6 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 164.1 (d, J=3.9 Hz), 160.4 (d, J=251.0 Hz), 132.3 (d, J=9.8 Hz), 131.9 (d, J=4.9 Hz), 125.9 (d, J=24.1 Hz), 118.9 (d, J=24.1 Hz), 117.8 (d, J=21.2 Hz) |
| 2-Chloro-4-fluorobenzoic acid | 165.2 (d, J=2.4 Hz), 164.8 (d, J=253.0 Hz), 133.5 (d, J=10.2 Hz), 132.1 (d, J=3.4 Hz), 118.8 (d, J=21.5 Hz), 115.6 (d, J=25.8 Hz), 115.3 |
| 3-Chloro-4-fluorobenzoic acid | 165.8, 160.2 (d, J=250.0 Hz), 133.3, 131.9, 123.1 (d, J=18.0 Hz), 117.8 (d, J=21.0 Hz), 117.6 |
| 2-Chloro-6-fluorobenzoic acid | 163.8 (d, J=4.0 Hz), 161.2 (d, J=252.0 Hz), 132.8 (d, J=9.0 Hz), 126.1 (d, J=16.0 Hz), 125.8 (d, J=3.0 Hz), 115.0 (d, J=22.0 Hz) |
| 3-Chloro-2-fluorobenzoic acid | 163.9 (d, J=3.0 Hz), 156.9 (d, J=248.0 Hz), 134.8, 131.0, 126.4 (d, J=15.0 Hz), 125.9 (d, J=4.0 Hz), 122.9 (d, J=20.0 Hz) |
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| This compound | -113.8 |
| 2-Chloro-4-fluorobenzoic acid | -107.9 |
| 3-Chloro-4-fluorobenzoic acid | -111.5 |
| 2-Chloro-6-fluorobenzoic acid | -112.1 |
| 3-Chloro-2-fluorobenzoic acid | -124.5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for the carboxylic acid group (O-H and C=O stretches) and the carbon-halogen bonds (C-Cl and C-F stretches) are particularly useful for identifying these isomers.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (broad) | C=O Stretch | C-F Stretch | C-Cl Stretch |
| This compound | 3100-2500 | 1705 | ~1250 | ~780 |
| 2-Chloro-4-fluorobenzoic acid | 3100-2500 | 1700 | ~1240 | ~810 |
| 3-Chloro-4-fluorobenzoic acid | 3100-2500 | 1695 | ~1260 | ~790 |
| 2-Chloro-6-fluorobenzoic acid | 3100-2500 | 1710 | ~1230 | ~770 |
| 3-Chloro-2-fluorobenzoic acid | 3100-2500 | 1708 | ~1270 | ~760 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the molecular ion peak (M⁺) is expected at m/z 174, with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation patterns can provide clues to the substitution pattern.
Table 5: Key Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-OH]⁺ | [M-COOH]⁺ | Other Key Fragments |
| This compound | 174/176 | 157/159 | 129/131 | 101, 75 |
| 2-Chloro-4-fluorobenzoic acid | 174/176 | 157/159 | 129/131 | 101, 75 |
| 3-Chloro-4-fluorobenzoic acid | 174/176 | 157/159 | 129/131 | 101, 75 |
| 2-Chloro-6-fluorobenzoic acid | 174/176 | 157/159 | 129/131 | 101, 75 |
| 3-Chloro-2-fluorobenzoic acid | 174/176 | 157/159 | 129/131 | 101, 75 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
NMR Spectroscopy
A sample of 5-10 mg of the solid compound was dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F NMR.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting ions was recorded.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic data comparison of the this compound isomers.
Conclusion
The spectroscopic data presented in this guide clearly demonstrate the unique spectral characteristics of this compound and its isomers. The distinct patterns in their NMR, IR, and MS spectra allow for their confident identification and differentiation. This information is invaluable for researchers and professionals working with these compounds, ensuring the purity and identity of starting materials and products in various synthetic applications.
References
The Strategic calculus of utilizing 5-Chloro-2-fluorobenzoic acid in large-scale synthesis: A comparative guide
In the competitive landscape of pharmaceutical and materials science manufacturing, the selection of starting materials is a critical decision with far-reaching implications for cost, efficiency, and final product quality. 5-Chloro-2-fluorobenzoic acid has emerged as a valuable building block, particularly in the large-scale synthesis of high-value compounds such as pyrimidine-based Aurora kinase inhibitors for oncology and advanced polymeric electrolyte membranes for fuel cells. This guide provides a comprehensive cost-benefit analysis of using this compound in these applications, offering a direct comparison with alternative synthetic routes and furnishing detailed experimental data to support the evaluation.
Executive Summary
This compound proves to be a strategic choice in the synthesis of complex molecules where the specific halogen substitution pattern is crucial for biological activity or material properties. While potentially having a higher upfront cost compared to some simpler benzoic acid derivatives, its use can lead to more convergent and efficient synthetic routes, ultimately resulting in a lower cost of goods for the final product. The key benefits include enhanced reactivity, regioselectivity, and the ability to impart desired physicochemical properties to the target molecule. This analysis will delve into two primary applications: the synthesis of a potent Aurora kinase inhibitor and the preparation of a high-performance polymeric electrolyte membrane.
I. Application in the Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
Aurora kinases are critical targets in cancer therapy, and pyrimidine-based inhibitors have shown significant promise. This compound is a key precursor in the synthesis of a specific class of these inhibitors, where the chloro and fluoro substituents play a vital role in binding to the kinase domain.[1][2]
Comparative Analysis of Synthetic Routes
The synthesis of a representative Aurora kinase inhibitor is presented below, comparing the route utilizing this compound with a plausible alternative route starting from a different substituted benzoic acid.
| Parameter | Route A: Using this compound | Route B: Alternative Starting Material (e.g., 2,5-Dichlorobenzoic acid) |
| Starting Material Cost | Moderate to High | Low to Moderate |
| Number of Synthetic Steps | 4 | 6 |
| Overall Yield | ~45% | ~25% |
| Key Reaction Efficiency | High efficiency in amide coupling | Lower efficiency in fluorination step |
| Purification Complexity | Moderate | High (due to regioisomers) |
| Safety & Handling | Standard handling for halogenated compounds | Requires handling of more hazardous fluorinating agents |
| Estimated Cost of Goods | Lower | Higher |
Experimental Protocols
Route A: Synthesis of Aurora Kinase Inhibitor using this compound
This protocol is based on the synthesis of compound 13 as described in the Journal of Medicinal Chemistry (2021).[3]
-
Amide Coupling: To a solution of the hydrochloride amine salt (1.0 eq) in dichloromethane, this compound (1.1 eq) and propanephosphonic acid anhydride (T3P, 1.5 eq) are added. The reaction is stirred at room temperature for 4 hours.
-
Work-up and Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.
Route B: Hypothetical Alternative Synthesis
This hypothetical route illustrates the potential complexities of avoiding this compound.
-
Amide Formation: 2,5-Dichlorobenzoic acid is coupled with the amine intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): A fluorination reaction is performed to introduce the fluorine atom. This step often requires harsh conditions and can lead to a mixture of products.
-
Subsequent steps: Additional steps would be required to complete the synthesis, likely with lower overall yield and more complex purification.
Logical Workflow for Synthetic Route Selection
References
A Comparative Guide to the Environmental Impact of Synthetic Routes to 5-Chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2-fluorobenzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals. As the chemical industry increasingly embraces the principles of green chemistry, a thorough evaluation of the environmental impact of different synthetic pathways to this important intermediate is crucial. This guide provides an objective comparison of potential synthetic routes to this compound, focusing on key environmental metrics, experimental protocols, and the hazards associated with the reagents used.
Executive Summary
Three potential synthetic routes to this compound have been evaluated for their environmental impact:
-
Route 1: Friedel-Crafts Acylation and Haloform Reaction: This classical approach involves the acylation of a substituted benzene followed by oxidation. While often high-yielding, it typically employs hazardous reagents and solvents.
-
Route 2: Oxidation of a Substituted Toluene: This route utilizes the oxidation of the methyl group of a corresponding toluene derivative. The choice of oxidizing agent is critical to the environmental footprint of this pathway.
-
Route 3: Diazotization and Sandmeyer-type Reaction: This pathway involves the transformation of an amino group on a benzoic acid precursor. Diazotization reactions are known to have significant safety and environmental considerations.
This guide will delve into the specifics of each route, presenting available data to aid researchers in selecting a more sustainable synthetic strategy.
Data Presentation: A Comparative Analysis
| Metric | Route 1: Friedel-Crafts & Haloform | Route 2: Toluene Oxidation | Route 3: Diazotization & Sandmeyer |
| Starting Material | 1-Chloro-4-fluorobenzene | 5-Chloro-2-fluorotoluene | 2-Amino-5-chlorobenzoic acid |
| Key Reagents | Acetyl chloride, Aluminum chloride, Sodium hypochlorite/hypobromite | Potassium permanganate, Sodium dichromate, or catalytic oxidation | Sodium nitrite, Hydrochloric/Sulfuric acid, Copper (I) salt |
| Solvents | Carbon disulfide, Dichloromethane, Carbon tetrachloride | Water, Acetic acid, Organic solvents for catalytic routes | Water, Mineral acids |
| Atom Economy (Theoretical) | Moderate to Low | High (with O2/H2O2), Moderate (with KMnO4) | Low |
| E-Factor (Estimated) | High | Moderate to High (reagent dependent) | Very High |
| Process Mass Intensity (PMI) (Estimated) | High | Moderate to High (reagent dependent) | Very High |
| Key Hazards | Corrosive and air-sensitive catalyst (AlCl₃), Carcinogenic solvent (CCl₄)[1][2][3], Production of chloroform byproduct.[4] | Use of heavy metals (Cr, Mn)[4][5][6], Formation of inorganic waste. | Unstable diazonium intermediates (explosion risk)[7][8][9][10], Use of strong acids, Formation of nitrogen gas. |
| Green Chemistry Considerations | Poor: Use of hazardous reagents and solvents, significant waste generation. | Moderate: Potential for greener oxidants (e.g., O₂, H₂O₂), but traditional methods generate significant waste. | Poor: Inherent hazards of diazonium salts, significant inorganic waste. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. The following are representative procedures based on analogous transformations.
Route 1 (Hypothetical): Friedel-Crafts Acylation and Haloform Reaction
This two-step process would likely begin with the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), acetyl chloride would be added dropwise at a controlled temperature (typically 0-5 °C).
-
1-Chloro-4-fluorobenzene would then be added slowly to the reaction mixture.
-
The reaction would be stirred for several hours at room temperature or with gentle heating to drive it to completion.
-
The reaction mixture would then be quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer would be separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure to yield the crude acetophenone intermediate.
Step 2: Haloform Reaction
-
The crude acetophenone intermediate would be dissolved in a suitable solvent (e.g., dioxane or tetrahydrofuran).
-
A solution of sodium hypochlorite or sodium hypobromite would be added dropwise with vigorous stirring, maintaining the temperature with an ice bath.
-
After the addition is complete, the reaction would be stirred for a period to ensure complete reaction.
-
The excess haloform reagent would be quenched (e.g., with sodium bisulfite).
-
The mixture would be acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
The solid product would be collected by filtration, washed with cold water, and dried.
Route 2 (Hypothetical): Oxidation of 5-Chloro-2-fluorotoluene
This route involves the oxidation of the methyl group of 5-chloro-2-fluorotoluene.
-
5-Chloro-2-fluorotoluene would be suspended in an aqueous solution, potentially with a phase-transfer catalyst if an inorganic oxidant is used.
-
A strong oxidizing agent, such as potassium permanganate, would be added portion-wise to the heated reaction mixture (typically reflux).
-
The reaction progress would be monitored by the disappearance of the purple permanganate color.
-
Upon completion, the hot solution would be filtered to remove the manganese dioxide byproduct.
-
The filtrate would be cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
The product would be collected by filtration, washed with cold water, and dried.
Route 3 (Hypothetical): Diazotization and Sandmeyer-type Reaction
This route would start from 2-amino-5-chlorobenzoic acid.
-
2-Amino-5-chlorobenzoic acid would be suspended in a cold aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).
-
A chilled aqueous solution of sodium nitrite would be added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, a solution of a copper(I) halide (e.g., CuCl) in the corresponding concentrated halogen acid would be prepared.
-
The cold diazonium salt solution would be slowly added to the copper(I) halide solution with stirring.
-
The reaction mixture would be allowed to warm to room temperature and may require heating to drive the replacement of the diazonium group to completion, which is accompanied by the evolution of nitrogen gas.
-
The product would be isolated by filtration or extraction, followed by purification.
Mandatory Visualization
The following diagram illustrates the logical flow of comparing the environmental impact of the different synthetic routes.
Caption: Environmental Impact Assessment Workflow.
Conclusion
Based on the analysis of potential synthetic routes and general principles of green chemistry, the Oxidation of 5-chloro-2-fluorotoluene (Route 2) , particularly if developed with catalytic and environmentally benign oxidizing agents like oxygen or hydrogen peroxide, presents the most promising avenue for a greener synthesis of this compound.
Route 1 (Friedel-Crafts Acylation and Haloform Reaction) suffers from the use of hazardous and polluting reagents such as aluminum chloride and carbon tetrachloride, and it generates a significant amount of waste.[1][2][3][4][11][12][13][14]
Route 3 (Diazotization and Sandmeyer Reaction) carries inherent and significant safety risks due to the unstable nature of diazonium salt intermediates.[7][8][9][10][15] It also typically exhibits poor atom economy and generates substantial inorganic waste.
Further research and development should focus on optimizing a catalytic oxidation process for Route 2 to minimize waste and enhance safety, thereby aligning the production of this vital chemical intermediate with the principles of sustainable chemistry.
References
- 1. Carbon tetrachloride - Wikipedia [en.wikipedia.org]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. nj.gov [nj.gov]
- 4. Fact sheet: Chemical oxidation with permanganate—ex situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.pwgsc-tpsgc.gc.ca]
- 5. capremediation.com [capremediation.com]
- 6. capremediation.com [capremediation.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemstock.ae [chemstock.ae]
- 12. chemicalbook.com [chemicalbook.com]
- 13. dcmshriram.com [dcmshriram.com]
- 14. response.epa.gov [response.epa.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Chloro-2-fluorobenzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 5-Chloro-2-fluorobenzoic Acid
This document provides immediate, essential guidance for the safe and compliant disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and adherence to environmental regulations. The following procedures are based on general laboratory safety protocols and specific information from Safety Data Sheets (SDS). Always consult the specific SDS for this compound and your institution's Environmental Health and Safety (EHS) office for definitive disposal procedures.
Immediate Safety and Hazard Summary
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it is classified as an irritant, harmful if swallowed, and can cause skin and serious eye irritation.[1][2] Therefore, it is crucial to handle this compound with a high level of caution.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Chemically resistant protective gloves. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. For larger quantities or in case of dust formation, a NIOSH/MSHA approved respirator may be necessary.[3][4] |
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated by federal, state, and local laws. The following protocol provides a general framework for the proper disposal of this compound.
1. Waste Identification and Classification:
-
Due to the presence of chlorine and fluorine, it is classified as a halogenated organic waste .[7][8] This is a critical distinction for proper segregation.
2. Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated organic waste.[7][8][9] Mixing these waste streams can increase disposal costs and create hazards.[8][10]
-
Keep solid and liquid waste containing this chemical in separate, clearly labeled containers.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4]
3. Waste Collection and Container Management:
-
Use only appropriate, compatible, and properly sealed containers for waste storage.[6][11] Plastic is often preferred.[6]
-
Ensure the container is clearly and accurately labeled with:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date when the waste was first added to the container.
-
-
Keep waste containers closed at all times, except when adding waste.[5][6]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][11]
-
The SAA must be inspected weekly for any signs of leakage.[11]
-
Ensure secondary containment, such as a spill tray, is in place.
5. Final Disposal Procedure:
-
The recommended method for the final disposal of this compound is incineration by an accredited and licensed hazardous waste disposal contractor.[12]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5][6]
-
Do not dispose of this compound down the drain or in regular trash.[5][13]
In Case of a Spill:
-
Avoid making dust.[12]
-
Sweep up the spilled solid material.[12] Where practical, use vacuum equipment for collection.[12]
-
Place the collected material into a suitable, labeled container for disposal as hazardous waste.
Experimental Protocols
The proper disposal of this compound is not an experiment but a strictly regulated safety procedure. The "protocol" consists of the step-by-step disposal guide provided above, which is derived from established safety and environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. acs.org [acs.org]
Standard Operating Procedure: Handling and Disposal of 5-Chloro-2-fluorobenzoic Acid
This document provides essential safety and logistical information for the handling and disposal of 5-Chloro-2-fluorobenzoic acid (CAS No. 394-30-9). The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified with the following hazards:
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system [1][2]
-
May be harmful if swallowed, in contact with skin, or if inhaled[2]
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1][2] |
| Acute Toxicity, Oral (Potential) | 4 (22.2% of notifications) | H302: Harmful if swallowed[2] |
Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling this compound.
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in situations with a high risk of splashing or aerosol generation.[4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[4] Inspect gloves for any damage before use and follow proper glove removal techniques to avoid skin contact.[1]
-
Body Protection : A standard laboratory coat must be worn.[4] Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection : All handling of this compound solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If dust generation is unavoidable, a NIOSH-approved N95 respirator or equivalent should be used.[5] For halogenated benzoic acids, maintain workplace airborne concentrations below an 8-hour time-weighted average of 0.0195 mg/m³.[6]
Operational Plan: Step-by-Step Handling Procedure
Preparation
-
Designated Area : All work with this compound must be performed in a designated area within a certified chemical fume hood.[3]
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Review SDS : Read the Safety Data Sheet (SDS) for this compound before beginning any work.[1]
-
Assemble PPE : Put on all required personal protective equipment as detailed in Section 2.
Handling
-
Weighing : Carefully weigh the desired amount of the compound on a tared weigh boat inside the chemical fume hood to contain any dust.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly.
-
Avoid Contact : At all times, avoid direct contact with the skin, eyes, and clothing.[1]
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[1][7] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][8] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][8] If skin irritation occurs, seek medical advice.[1]
-
Inhalation : Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[1]
-
Ingestion : Rinse the mouth thoroughly with water.[1] Do not induce vomiting. Call a poison control center or doctor for treatment advice.
Spill and Disposal Plan
Spill Cleanup
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For small spills, gently cover the solid with a damp paper towel to avoid raising dust.[9]
-
Collect : Carefully sweep or vacuum the spilled material into a clearly labeled, sealed container for hazardous waste.[1][3]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
-
Labeling : All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation : Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal : Dispose of the chemical waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.
Caption: Workflow for handling this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. This compound | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound 97 394-30-9 [sigmaaldrich.com]
- 6. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
